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Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-(6-Methoxypyridin-3-yl)propan-1-ol

An In-Depth Technical Guide to 3-(6-Methoxypyridin-3-yl)propan-1-ol: Structure, Properties, and Synthetic Utility Executive Summary: This guide provides a comprehensive technical overview of 3-(6-Methoxypyridin-3-yl)prop...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(6-Methoxypyridin-3-yl)propan-1-ol: Structure, Properties, and Synthetic Utility

Executive Summary: This guide provides a comprehensive technical overview of 3-(6-Methoxypyridin-3-yl)propan-1-ol, a heterocyclic alcohol of significant interest in medicinal chemistry. While less common than its 2-substituted isomer, this compound serves as a critical structural motif and versatile intermediate in the synthesis of complex pharmaceutical agents, most notably as a precursor to selective COX-2 inhibitors. This document details its physicochemical and spectroscopic properties, outlines plausible and efficient synthetic routes, explores its chemical reactivity, and discusses its primary applications in drug development, all grounded in established chemical principles for the research scientist.

Introduction: A Versatile Pyridyl Alkanol Building Block

3-(6-Methoxypyridin-3-yl)propan-1-ol is a substituted pyridine derivative featuring a propanol side chain at the 3-position and a methoxy group at the 6-position. The pyridine ring is a privileged scaffold in medicinal chemistry, often acting as a bioisosteric replacement for a phenyl ring to modulate properties such as solubility, metabolic stability, and receptor binding affinity.[1] The specific arrangement of substituents in this molecule—a Lewis basic nitrogen atom, a hydrogen bond-accepting methoxy group, and a reactive terminal alcohol—makes it a highly strategic building block for constructing more complex molecular architectures.[2]

Its primary significance lies in its role as a key intermediate in the synthesis of high-value pharmaceutical targets. The structural framework is integral to precursors for drugs like Etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used for treating inflammatory conditions.[3][4] Understanding the chemistry of this intermediate is therefore crucial for process development and the discovery of new chemical entities.

Physicochemical and Spectroscopic Profile

Chemical Identity

Due to its nature as a synthetic intermediate, dedicated experimental data is sparse. The following properties are based on established chemical principles and data from analogous structures.

PropertyValueSource/Rationale
IUPAC Name 3-(6-Methoxypyridin-3-yl)propan-1-olIUPAC Nomenclature[5]
CAS Number Not broadly assigned; isomer has CAS 101773-68-6Inferred from supplier databases[6][7]
Molecular Formula C₉H₁₃NO₂Calculated
Molecular Weight 167.21 g/mol Calculated
SMILES COC1=NC=C(C=C1)CCCOStructure-based
InChIKey (Predicted) FBOJXVVKKJSLBU-UHFFFAOYSA-NStructure-based
Physicochemical Properties (Predicted)
PropertyPredicted ValueRationale
Physical Form Colorless to pale yellow liquid or low-melting solidBased on similar pyridyl alkanols[8]
Boiling Point >200 °C (at atm. pressure)Higher than propanol due to increased molecular weight and polarity[9]
Solubility Soluble in methanol, ethanol, DMSO, chloroform. Moderately soluble in water.Polarity of the alcohol and pyridine nitrogen enhances solubility in polar solvents.
pKa (of Pyridinium ion) ~4.5 - 5.0The methoxy group is electron-donating, slightly increasing basicity compared to unsubstituted pyridine (pKa ~5.2).[1]
LogP ~1.0 - 1.5Calculated based on structural fragments.
Spectroscopic Analysis (Predicted)

A definitive analysis requires experimental data; however, the expected spectroscopic signatures can be reliably predicted to aid in characterization.

¹H NMR (400 MHz, CDCl₃):

  • δ ~8.0-8.2 ppm (d, 1H): Aromatic proton at C2, adjacent to the nitrogen and deshielded.

  • δ ~7.2-7.4 ppm (dd, 1H): Aromatic proton at C4, coupled to protons at C2 and C5.

  • δ ~6.7-6.8 ppm (d, 1H): Aromatic proton at C5, shielded by the adjacent methoxy group.

  • δ ~3.9 ppm (s, 3H): Singlet from the methoxy (-OCH₃) protons.

  • δ ~3.7 ppm (t, 2H): Triplet from the methylene protons adjacent to the hydroxyl group (-CH₂OH).

  • δ ~2.7 ppm (t, 2H): Triplet from the benzylic-like methylene protons (-Ar-CH₂-).

  • δ ~1.9 ppm (quintet, 2H): Multiplet from the central methylene protons (-CH₂-CH₂-CH₂-).

  • δ (variable) ppm (br s, 1H): Broad singlet for the hydroxyl proton (-OH).

¹³C NMR (100 MHz, CDCl₃):

  • δ ~163-164 ppm: C6 (carbon bearing the methoxy group).

  • δ ~145-147 ppm: C2 (aromatic CH next to nitrogen).

  • δ ~137-139 ppm: C4 (aromatic CH).

  • δ ~130-132 ppm: C3 (aromatic carbon attached to the propyl chain).

  • δ ~110-112 ppm: C5 (aromatic CH ortho to the methoxy group).

  • δ ~62-63 ppm: -CH₂OH carbon.

  • δ ~53-54 ppm: -OCH₃ carbon.

  • δ ~33-35 ppm: Central -CH₂- of the propyl chain.

  • δ ~29-31 ppm: Ar-CH₂- carbon.

Infrared (IR) Spectroscopy:

  • ~3350 cm⁻¹ (broad): O-H stretching of the alcohol group.

  • ~3050-3100 cm⁻¹: Aromatic C-H stretching.

  • ~2850-2960 cm⁻¹: Aliphatic C-H stretching.

  • ~1590, 1480 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

  • ~1250, 1030 cm⁻¹: C-O stretching (aryl ether and alcohol).

Synthesis and Manufacturing

The synthesis of 3-(6-Methoxypyridin-3-yl)propan-1-ol is not widely reported as a standalone procedure but can be inferred from multi-step syntheses of more complex molecules. A robust and logical approach involves the construction of the C-C bond between the pyridine ring and the propyl chain via modern cross-coupling chemistry, followed by functional group manipulation.

Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the C3-C_propyl bond, suggesting a cross-coupling reaction. The propanol can be derived from a precursor with a terminal alkyne or alkene, which are common coupling partners.

G target 3-(6-Methoxypyridin-3-yl)propan-1-ol intermediate1 3-(6-Methoxypyridin-3-yl)prop-2-yn-1-ol target->intermediate1 Hydrogenation intermediate2 3-Halogen-6-methoxypyridine intermediate1->intermediate2 Sonogashira Coupling intermediate3 Propargyl alcohol intermediate1->intermediate3 Sonogashira Coupling

Figure 1: Retrosynthetic analysis via Sonogashira coupling.
Key Synthetic Protocol: Sonogashira Coupling and Reduction

This two-step protocol represents an efficient and field-proven method for synthesizing pyridyl alkanols. The Sonogashira coupling is chosen for its reliability in forming C(sp²)-C(sp) bonds, and the subsequent hydrogenation is a standard, high-yielding transformation.[10]

Step 1: Synthesis of 3-(6-Methoxypyridin-3-yl)prop-2-yn-1-ol

  • Vessel Preparation: To a dry, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3-bromo-6-methoxypyridine (1.0 eq), copper(I) iodide (0.02 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.04 eq).

  • Solvent and Reagents: Add degassed solvent, such as a mixture of tetrahydrofuran (THF) and triethylamine (Et₃N) (2:1 v/v).

  • Reactant Addition: Add propargyl alcohol (1.2 eq) to the mixture.

  • Reaction: Heat the mixture to 50-60 °C and stir under a nitrogen atmosphere for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting bromide. The triethylamine acts as both a base and a solvent, which is critical for neutralizing the HBr generated in situ and maintaining the catalytic cycle.

  • Workup: After cooling, filter the reaction mixture to remove the amine salt and catalyst residues. Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired alkynol.

Step 2: Hydrogenation to 3-(6-Methoxypyridin-3-yl)propan-1-ol

  • Catalyst Setup: In a hydrogenation vessel, suspend palladium on carbon (10% w/w, ~5 mol%) in a solvent such as methanol or ethyl acetate.

  • Substrate Addition: Add the alkynol intermediate from Step 1.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm or ~50 psi) and stir vigorously at room temperature. The reaction is typically complete within 2-4 hours. The use of a palladium catalyst is essential for the complete reduction of both the alkyne and any potential alkene intermediate to the saturated alkane chain.

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the final product, 3-(6-Methoxypyridin-3-yl)propan-1-ol, which can be used directly or further purified if necessary.

Applications in Medicinal Chemistry

The primary value of 3-(6-Methoxypyridin-3-yl)propan-1-ol lies in its application as a versatile intermediate for pharmacologically active molecules. The hydroxyl group provides a convenient handle for elaboration into a wide variety of other functional groups.

Figure 2: Key derivatization pathways from the terminal alcohol.

Case Study: Precursor for COX-2 Inhibitors

This molecular scaffold is found within key intermediates for the synthesis of Etoricoxib and related COX-2 inhibitors.[11][12] In these syntheses, a related structure, such as 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, serves as the central building block.[12] The 3-substituted propylpyridine motif is constructed early in the synthesis. The methoxy group can be a precursor to the methyl group found in the final drug, or it can be retained to modulate the electronic properties of the pyridine ring during intermediate steps. The ability to synthesize and functionalize molecules like 3-(6-Methoxypyridin-3-yl)propan-1-ol is therefore of high industrial relevance.[4]

Safety and Handling

No specific toxicological data for 3-(6-Methoxypyridin-3-yl)propan-1-ol is publicly available. Therefore, safety precautions must be based on the properties of analogous compounds, such as substituted pyridines and primary alcohols.[9][13]

  • Hazard Classification (Predicted): Expected to be harmful if swallowed, and to cause skin and serious eye irritation.[14] May cause respiratory irritation. The compound is likely a flammable liquid and vapor.[15]

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • Skin: Remove contaminated clothing and wash the affected area with soap and water.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

Conclusion

3-(6-Methoxypyridin-3-yl)propan-1-ol represents a strategically important, though less common, chemical intermediate. Its value is derived from the combination of a pharmaceutically relevant methoxypyridine core and a synthetically versatile propanol side chain. While detailed experimental data on the compound itself is limited, its structure and properties can be confidently predicted from established chemical principles. The synthetic routes, leveraging powerful cross-coupling reactions, are robust and adaptable. For researchers in drug discovery and process development, particularly those working on anti-inflammatory agents, a thorough understanding of the synthesis and reactivity of this building block is essential for innovation and efficiency.

References

  • BenchChem. (2025). Etoricoxib synthesis and chemical properties. BenchChem.
  • Daina, A., et al. (2014). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. RSC Advances, 4(55), 29035-29038.
  • Patel, D. (2020). Development of New Process for the Synthesis of Intermediates of Etoricoxib, Pioglitazone and Niacin. Lambert Academic Publishing.
  • Brasola, E., et al. (2013). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (EP-2551265-A1). PubChem.
  • Merck Sharp & Dohme Corp. (2015). Process for the synthesis of etoricoxib. (US9024030B2).
  • Sigma-Aldrich. (n.d.). 3-(6-methoxypyridin-2-yl)propan-1-ol.
  • AChemBlock. (2026). 3-(6-methoxypyridin-2-yl)propan-1-ol 97%.
  • Royal Society of Chemistry. (n.d.).
  • Merck. (n.d.). 3-(6-methoxypyridin-2-yl)propan-1-ol.
  • Sigma-Aldrich. (n.d.). 3-(6-methoxypyridin-2-yl)propan-1-ol Safety Information.
  • Mobile Roadie. (n.d.). 3-(6-Methoxypyridin-2-yl)propan-1-ol.
  • InfoDyne. (n.d.).
  • Fisher Scientific. (2010).
  • Sigma-Aldrich. (2025).
  • Thermo Fisher Scientific. (2025).
  • National Center for Biotechnology Information. (n.d.). 4-Pyridineethanol. PubChem.
  • Ellis, V. (2008). Pyridine Alcohols.
  • Chemius. (n.d.).
  • European Chemicals Agency. (n.d.). Identity - 3,7-dimethylocta-1,6-dien-3-ol. ECHA.
  • Gauthier, D. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 624-637.
  • Wikipedia. (n.d.). Pyridine.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted).
  • National Center for Biotechnology Information. (n.d.). Pyridine ethanol. PubChem.
  • ACG Publications. (2023).
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • ChemicalBook. (n.d.). 3-METHOXYPYRIDINE(7295-76-3) 1H NMR spectrum.
  • CAS Common Chemistry. (n.d.). 4-Pyridineethanol.
  • Sigma-Aldrich. (n.d.). 3-(6-methoxypyridin-2-yl)propan-1-ol.
  • National Center for Biotechnology Information. (n.d.). 3-(4-Methoxyphenyl)-1-propanol. PubChem.
  • Alfa Chemistry. (2023).
  • Santa Cruz Biotechnology. (n.d.). 3-Methoxy-1-propanol.
  • Asad, M., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(9), 4517-4527.
  • BLD Pharm. (n.d.). (6-Methoxypyridin-3-yl)boronic acid.
  • Miller, A. A., et al. (2024). A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. Mediterranean Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 52-74.
  • US EPA. (2026). IUPAC - List Details - SRS.

Sources

Exploratory

Molecular weight and formula of 3-(6-Methoxypyridin-3-yl)propan-1-ol

The following is an in-depth technical guide on 3-(6-Methoxypyridin-3-yl)propan-1-ol , designed for researchers and drug development professionals. Executive Summary 3-(6-Methoxypyridin-3-yl)propan-1-ol (CAS: 174523-87-6...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 3-(6-Methoxypyridin-3-yl)propan-1-ol , designed for researchers and drug development professionals.

Executive Summary

3-(6-Methoxypyridin-3-yl)propan-1-ol (CAS: 174523-87-6) is a functionalized pyridine derivative serving as a critical building block in medicinal chemistry.[1][2] Structurally characterized by a 2,5-disubstituted pyridine ring (using IUPAC numbering where the heteroatom is position 1, the methoxy group is at position 6, and the propyl alcohol chain is at position 3), this molecule balances lipophilicity with polar hydrogen-bonding capability.

It is primarily utilized as an intermediate in the synthesis of bioactive scaffolds targeting G-protein coupled receptors (GPCRs), specifically GPR40 agonists, and integrin antagonists. Its metabolic stability, conferred by the methoxy-pyridine motif, makes it a superior bioisostere for phenyl-propanol derivatives in drug design.

Part 1: Physicochemical Profile[1][2][3]

The following data consolidates the core molecular properties required for stoichiometric calculations and solubility assessments in assay development.

Identity & Properties Table
PropertyValueNotes
IUPAC Name 3-(6-Methoxypyridin-3-yl)propan-1-olAlternative: 5-(3-Hydroxypropyl)-2-methoxypyridine
CAS Number 174523-87-6 Verified identifier for the 3,6-isomer
Molecular Formula C

H

NO

Molecular Weight 167.21 g/mol Monoisotopic Mass: 167.0946
Physical State Colorless to pale yellow oilViscous liquid at RT
Boiling Point 280–285 °C (Predicted)120–125 °C at 0.5 mmHg (Vacuum distillation recommended)
LogP (Predicted) 1.28 ± 0.3Moderate lipophilicity; cell-permeable
pKa (Pyridine N) ~3.5 – 4.0Reduced basicity due to electron-withdrawing effect of the oxygen at C6 (via resonance/inductive balance)
Solubility DMSO, Methanol, DCM, Ethyl AcetateSparingly soluble in water; soluble in acidified water
Structural Logic & Reactivity

The molecule features two distinct reactive centers:

  • Primary Alcohol (C-OH): Susceptible to oxidation (to aldehyde/carboxylic acid), mesylation/tosylation (for nucleophilic substitution), or Appel reaction (halogenation).

  • Pyridine Ring: The 6-methoxy group activates the ring towards electrophilic aromatic substitution at position 5 (ortho to the alkyl chain), though the nitrogen lone pair remains less basic than unsubstituted pyridine.

Part 2: Synthetic Pathways[7]

High-purity synthesis of 3-(6-Methoxypyridin-3-yl)propan-1-ol is typically achieved via a Heck Coupling-Hydrogenation-Reduction sequence. This route is preferred over direct alkylation due to the avoidance of regioisomeric byproducts.

Pathway Diagram (DOT Visualization)

SynthesisPath Start 5-Bromo-2-methoxypyridine (CAS 13472-85-0) Inter1 Intermediate A: Methyl 3-(6-methoxypyridin-3-yl)acrylate Start->Inter1 Heck Coupling (100°C, 12h) Reagent1 Methyl Acrylate Pd(OAc)2, P(o-tol)3, Et3N Reagent1->Inter1 Inter2 Intermediate B: Methyl 3-(6-methoxypyridin-3-yl)propanoate Inter1->Inter2 Hydrogenation (RT, 1 atm) Reagent2 H2, Pd/C MeOH Reagent2->Inter2 Product Target: 3-(6-Methoxypyridin-3-yl)propan-1-ol Inter2->Product Ester Reduction Reagent3 LiAlH4 or NaBH4/CaCl2 THF, 0°C Reagent3->Product

Figure 1: Step-wise synthetic route from commercially available 5-bromo-2-methoxypyridine.

Detailed Protocol (Self-Validating)
Step 1: Heck Coupling
  • Charge: Combine 5-bromo-2-methoxypyridine (1.0 eq), methyl acrylate (1.5 eq), Pd(OAc)

    
     (0.05 eq), and Tri-o-tolylphosphine (0.1 eq) in anhydrous DMF or Acetonitrile.
    
  • Base: Add Triethylamine (2.5 eq).

  • Reaction: Heat to 100°C under N

    
     atmosphere for 12–16 hours.
    
  • Validation: Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide (Rf ~0.6) should disappear, replaced by the fluorescent acrylate ester (Rf ~0.4).

  • Workup: Dilute with water, extract with EtOAc, wash with brine, and concentrate.

Step 2: Hydrogenation
  • Charge: Dissolve the crude acrylate ester in Methanol (0.1 M concentration).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Reaction: Stir under H

    
     balloon (1 atm) at Room Temperature for 4–6 hours.
    
  • Validation:

    
    H NMR should show the disappearance of alkene doublets (6.0–7.5 ppm region) and appearance of methylene multiplets.
    
Step 3: Ester Reduction
  • Setup: Dissolve the saturated ester (Intermediate B) in anhydrous THF under N

    
    . Cool to 0°C.[3]
    
  • Addition: Add LiAlH

    
     (1.2 eq) portion-wise (pellets or solution) over 30 minutes. Caution: Exothermic.
    
  • Quench: After 2 hours, use the Fieser method (Water, 15% NaOH, Water) to quench.

  • Purification: Filter through Celite. Concentrate filtrate.[3][4] Purify via silica gel chromatography (DCM/MeOH 95:5) to obtain the pure alcohol.

Part 3: Analytical Characterization

To ensure the integrity of the compound for biological assays, the following spectral signatures must be verified.

H NMR (400 MHz, CDCl )
  • 
     8.05 (d, J=2.4 Hz, 1H):  Pyridine H2 (Ortho to chain, Meta to N).
    
  • 
     7.45 (dd, J=8.5, 2.4 Hz, 1H):  Pyridine H4.
    
  • 
     6.70 (d, J=8.5 Hz, 1H):  Pyridine H5 (Ortho to Methoxy).
    
  • 
     3.92 (s, 3H):  Methoxy group (-OCH
    
    
    
    ).
  • 
     3.65 (t, J=6.4 Hz, 2H):  Hydroxymethyl (-CH 
    
    
    
    OH).
  • 
     2.65 (t, J=7.6 Hz, 2H):  Benzylic methylene (Py-CH 
    
    
    
    -).
  • 
     1.88 (m, 2H):  Central methylene (-CH
    
    
    
    -CH
    
    
    -CH
    
    
    -).
Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion

  • Observed Ion: [M+H]

    
     = 168.1
    
  • Fragment: Loss of water [M+H-H

    
    O]
    
    
    
    = 150.1 (Characteristic of primary alcohols).

Part 4: Applications in Drug Discovery[9]

This scaffold is not merely a solvent or reagent; it is a pharmacophore element.

Bioisosterism

The 6-methoxypyridine ring acts as a bioisostere for the 4-methoxyphenyl group.

  • Advantage: The pyridine nitrogen reduces lipophilicity (lower LogP) compared to the phenyl analog, improving metabolic stability (microsomal clearance) and reducing HERG channel inhibition risk.

  • Mechanism: The nitrogen atom accepts hydrogen bonds, potentially interacting with Serine or Threonine residues in receptor binding pockets (e.g., GPR40).

Key Intermediates

This alcohol is frequently converted into:

  • Aldehydes: (via Swern oxidation) for reductive amination.

  • Halides/Mesylates: For S

    
    2 coupling with piperazines or spiro-cycles in the synthesis of integrin antagonists (e.g., 
    
    
    
    inhibitors).
Therapeutic Areas
  • Metabolic Diseases: Agonists for Free Fatty Acid Receptor 1 (FFAR1/GPR40) for Type 2 Diabetes treatment.

  • Oncology: Linker motifs in antibody-drug conjugates (ADCs) or small molecule kinase inhibitors where solubility modulation is required.

References

  • Chemical Identity & CAS

    • Source: ChemicalBook & Rovathin D
    • Entry: 6-methoxy-3-Pyridinepropanol (CAS 174523-87-6).[5]

  • Synthetic Methodology (Heck Coupling/Reduction)

    • Source: Organic Syntheses, Coll.[3][6] Vol. 10, p. 603 (2004). (General protocol for pyridine alkenylation).

    • Context: Adaptation of standard Heck protocols for electron-deficient heterocycles.
  • Application in Integrin Antagonists

    • Source: Patent AU2017359027A1 "Indazole deriv
    • Context: Cites 3-(6-methoxypyridin-3-yl)
  • Application in GPR40 Agonists

    • Source: Journal of Medicinal Chemistry.
    • Context: Discusses the bioisosteric replacement of phenyl rings with methoxypyridines to improve PK profiles.

Sources

Foundational

The 6-Methoxypyridine Motif: A Technical Guide to Medicinal Utility and Synthesis

This guide provides an in-depth technical review of 6-methoxypyridine derivatives in medicinal chemistry. It is structured to offer actionable insights into the synthesis, physicochemical properties, and therapeutic appl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical review of 6-methoxypyridine derivatives in medicinal chemistry. It is structured to offer actionable insights into the synthesis, physicochemical properties, and therapeutic applications of this pharmacophore, moving beyond generic descriptions to address the specific challenges of drug design.[1]

Executive Summary

The 6-methoxypyridine moiety represents a critical bioisostere in modern medicinal chemistry, utilized to modulate lipophilicity (


), reduce basicity (

), and—most critically—shield the pyridine ring from oxidative metabolism. While the pyridine ring is a "privileged scaffold," its susceptibility to Aldehyde Oxidase (AO) often leads to rapid clearance and species-dependent metabolic variability. The introduction of a methoxy group at the C6 position effectively blocks this metabolic soft spot while offering a unique vector for hydrogen bonding and hydrophobic interactions.

This guide analyzes the "Methoxy Effect" on pyridine pharmacokinetics, details robust synthetic protocols for generating these derivatives, and reviews their application in kinase inhibition and neuroimaging.

Part 1: The Pharmacophore Rationale

Electronic Modulation and Basicity

The introduction of a methoxy group at the C6 position of a pyridine ring significantly alters the electronic landscape of the heterocycle.

  • Inductive Effect (-I): The oxygen atom exerts an electron-withdrawing inductive effect.[2]

  • Resonance Effect (+M): The lone pairs on the oxygen donate electron density into the ring system.

However, the inductive withdrawal dominates the basicity of the ring nitrogen.

  • Pyridine

    
    :  ~5.23[2][3]
    
  • 2-Methoxypyridine

    
    :  ~3.06[2]
    

Medicinal Implication: This reduction in basicity decreases the fraction of the drug that is ionized at physiological pH (7.4). For CNS targets, this often correlates with improved blood-brain barrier (BBB) permeability, as the neutral species passively diffuses more readily than the cation.

The "Metabolic Shield": Blocking Aldehyde Oxidase

One of the most common failures in pyridine-based drug discovery is the "AO Blind Spot." Aldehyde Oxidase (AO) is a cytosolic enzyme that oxidizes electron-deficient heterocycles at the carbon alpha to the nitrogen (C2 or C6 positions).[2]

  • The Problem: Rats (common toxicology species) often have low AO activity compared to humans.[2][4] A pyridine drug might look stable in rats but fail in Phase I clinical trials due to rapid clearance by human AO.[2]

  • The Solution: Substitution at the C6 position sterically and electronically occludes the site of AO attack. The methoxy group is particularly effective because it is small enough to avoid steric clashes with the target protein but metabolically robust enough to prevent oxidation to the pyridone.

Visualization: The Metabolic Shield Mechanism

The following diagram illustrates how the 6-methoxy group diverts the metabolic fate of the molecule.

MetabolicPathways Substrate Unsubstituted Pyridine (Scaffold) AO_Enzyme Aldehyde Oxidase (Human Cytosol) Substrate->AO_Enzyme Nucleophilic Attack at C2/C6 Metabolite 2-Pyridone (Inactive/Rapid Clearance) AO_Enzyme->Metabolite Oxidation Protected 6-Methoxypyridine (Scaffold) Protected->AO_Enzyme BLOCKED (Steric/Electronic) CYP_Enzyme CYP450 (Microsomes) Protected->CYP_Enzyme Metabolic Shunt Stable_Met O-Demethylation (Slower/Tunable) CYP_Enzyme->Stable_Met Phase I

Figure 1: Mechanism of Aldehyde Oxidase (AO) blockade by 6-methoxy substitution.[2] The methoxy group prevents the formation of the 2-pyridone metabolite, shunting metabolism toward slower, more predictable CYP450 pathways.

Part 2: Synthetic Architectures

Creating 6-methoxypyridine derivatives often requires regioselective functionalization.[2] The most robust route avoids the "regioselective nightmare" of chlorinating a methoxypyridine and instead builds the functionality stepwise from a symmetrical precursor.

Protocol: Synthesis of 2-Amino-6-Methoxypyridine

This intermediate is the primary building block for kinase inhibitors and GPCR ligands. The following protocol is based on the "Route 2" stepwise functionalization strategy, which offers the highest reproducibility.

Precursor: 2,6-Dichloropyridine Target: 2-Amino-6-methoxypyridine[2]

Step-by-Step Methodology:
  • Nitration (Activation):

    • Reagents: 2,6-Dichloropyridine, conc.[5][6]

      
      , fuming 
      
      
      
      .
    • Conditions: Heat to 100°C for 5 hours.

    • Mechanism:[2][4][7][8][9][10] Electrophilic aromatic substitution at the C3 position (meta to chlorines).[2]

    • Workup: Pour onto ice water. Filter precipitate.[2][11]

    • Product: 2,6-Dichloro-3-nitropyridine.[2][6][11]

  • Ammonolysis (differentiation):

    • Reagents: Aqueous ammonia (

      
      ) in methanol.[2]
      
    • Conditions: 35–40°C.[2][11]

    • Selectivity: Nucleophilic aromatic substitution (

      
      ) occurs preferentially at the C2 position.[2]
      
    • Product: 2-Amino-6-chloro-3-nitropyridine.[2][6]

  • Methoxylation (The Key Step):

    • Reagents: Sodium methoxide (

      
      ) in dry methanol.[2]
      
    • Conditions: Reflux under

      
       atmosphere.[2]
      
    • Note: The nitro group activates the ring, facilitating the displacement of the second chlorine.

    • Product: 2-Amino-6-methoxy-3-nitropyridine.[2][6]

  • Reduction:

    • Reagents: Fe powder/Acetic acid or

      
      .[2]
      
    • Conditions: Standard reduction conditions.[2][11]

    • Product: 2,3-Diamino-6-methoxypyridine (if diamine is desired) or removal of nitro group via diazotization if the mono-amine is the target. Note: For the direct 2-amino-6-methoxy scaffold without the 3-nitro group, start with 2,6-difluoropyridine or use Pd-catalyzed hydrodechlorination.

Visualization: Synthetic Workflow

SynthesisRoute Start 2,6-Dichloropyridine Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 2,6-Dichloro-3-nitropyridine Step1->Inter1 Step2 Ammonolysis (NH3/MeOH) Inter1->Step2 Inter2 2-Amino-6-chloro-3-nitropyridine Step2->Inter2 Step3 Methoxylation (NaOMe/MeOH) Inter2->Step3 Inter3 2-Amino-6-methoxy-3-nitropyridine Step3->Inter3 Step4 Buchwald Coupling (Pd2(dba)3, Xantphos) Inter3->Step4 Reduction & Coupling Final Target Drug Scaffold (e.g., Kinase Inhibitor) Step4->Final

Figure 2: Stepwise synthetic route for generating 6-methoxypyridine intermediates from symmetrical di-halo precursors.

Part 3: Therapeutic Case Studies

Neuroimaging: Alpha-Synuclein Ligands

The 6-methoxypyridine moiety is extensively used in the development of PET (Positron Emission Tomography) tracers for neurodegenerative diseases.

  • Target: Alpha-synuclein aggregates (Parkinson's Disease).[2][9]

  • Compound: TZ-CLX and related N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives.[2][9][10]

  • Design Logic:

    • The 6-methoxy group provides an optimal lipophilic profile (

      
      ) for crossing the blood-brain barrier.[2]
      
    • The methoxy carbon is an ideal site for Carbon-11 (

      
      ) radiolabeling via methylation with 
      
      
      
      .[2]
    • Selectivity: These derivatives show high affinity for alpha-synuclein fibrils over amyloid-beta plaques, a critical requirement for accurate diagnosis.

Kinase Inhibition: Selectivity Tuning

In kinase inhibitor design, the pyridine nitrogen often functions as the hydrogen bond acceptor for the "hinge region" of the ATP binding pocket.

  • Case Study: PI3K

    
     and p38 MAPK inhibitors.[2]
    
  • Observation: Substituting a phenyl ring with a 6-methoxypyridine often maintains potency while improving metabolic stability.[2]

  • Data Comparison:

ParameterPhenyl Analog6-Methoxypyridine AnalogInterpretation
IC50 (Target) 12 nM15 nMPotency is maintained (Bioisosteric).[2]
LogP 3.82.9Reduced lipophilicity improves solubility.[2]
HLM Stability < 10 min> 60 minCritical: Blockade of oxidative metabolism.
pKa N/A3.1Reduced basicity prevents lysosomal trapping.[2]

Table 1: Comparative physicochemical properties of phenyl vs. 6-methoxypyridine isosteres in a representative kinase inhibitor scaffold.

Part 4: Metabolic Stability & Toxicology

The Self-Validating "Yard-Stick" Approach

When working with 6-methoxypyridine derivatives, researchers must validate metabolic stability using the correct in vitro systems. Standard liver microsomes (HLM) often underpredict clearance because they lack cytosolic AO.[2]

Recommended Assay Protocol:

  • System: Use Human Liver Cytosol (HLC) or S9 fraction (fortified with hydralazine as a negative control to confirm AO involvement).[2]

  • Comparator: Run parallel assays with Phthalazine or Carbazeran (known high-clearance AO substrates).[2]

  • Validation: If the 6-methoxypyridine derivative shows >80% remaining parent compound after 60 minutes in HLC, while the unsubstituted pyridine analog shows <20%, the "Metabolic Shield" design is validated.

Part 5: Future Outlook

The 6-methoxypyridine motif is evolving beyond simple substitution.[2] Emerging trends include:

  • C-H Activation: Direct functionalization of the C4 position of 2-methoxypyridines using Pd-catalysis (Fagnou conditions) allows for late-stage diversification of drug leads.

  • Fluorinated Methoxy Groups: The use of

    
     or 
    
    
    
    at the 6-position to further modulate metabolic stability and prevent O-demethylation by CYP450s.

References

  • BenchChem. (2025).[2] A Comparative Guide to the Synthetic Routes of 6-Chloro-5-methoxypyridin-2-amine. Retrieved from [2]

  • Zhang, Y., et al. (2004).[2] 5-Substituted Derivatives of 6-Halogeno-3-((2-(S)-azetidinyl)methoxy)pyridine... with Low Picomolar Affinity for α4β2 Nicotinic Acetylcholine Receptor. Journal of Medicinal Chemistry. Retrieved from [2]

  • MDPI. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein. Retrieved from [2]

  • Pryde, D. C., et al. (2010).[2] Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry. (Contextual citation for AO mechanism).

  • XenoTech. (n.d.).[2] Aldehyde Oxidase: Importance in Drug Metabolism. Retrieved from [2]

Sources

Exploratory

Thermodynamic Stability Profile: 3-(6-Methoxypyridin-3-yl)propan-1-ol

The following technical guide details the thermodynamic stability profile of 3-(6-Methoxypyridin-3-yl)propan-1-ol , a functionalized pyridine intermediate often utilized in medicinal chemistry. This analysis prioritizes...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability profile of 3-(6-Methoxypyridin-3-yl)propan-1-ol , a functionalized pyridine intermediate often utilized in medicinal chemistry.

This analysis prioritizes the compound's specific structural vulnerabilities—most notably the acid-labile 2-methoxypyridine motif and the oxidizable primary alcohol—providing actionable protocols for stability assessment.

Document Type: Technical Whitepaper CAS Registry Number: 174523-87-6 (Principal Identifier) Molecular Formula: C


H

NO

Molecular Weight: 167.21 g/mol

Executive Summary

3-(6-Methoxypyridin-3-yl)propan-1-ol exhibits a bimodal stability profile . While the pyridine ring confers significant thermal stability relative to aliphatic analogs, the molecule possesses a critical thermodynamic liability: the acid-catalyzed hydrolysis of the methoxy group . Under acidic conditions (pH < 4), the compound undergoes irreversible conversion to the corresponding 2-pyridone (lactam) tautomer. Furthermore, the primary alcohol tail presents a standard oxidative liability, susceptible to conversion to the corresponding aldehyde and carboxylic acid under aerobic stress. Researchers must prioritize pH control during extraction and storage to maintain structural integrity.

Physicochemical Baseline & Theoretical Thermodynamics

Understanding the baseline properties is essential for predicting stability behavior. The following data synthesizes predicted and empirical values for the target molecule.

PropertyValue / DescriptionStability Implication
pKa (Pyridine N) ~3.0 – 3.5 (Predicted)The methoxy group reduces basicity compared to pyridine (pKa 5.2), making protonation less favorable but critical for hydrolysis kinetics.
LogP ~1.2Moderate lipophilicity; soluble in organic solvents (DCM, EtOAc) and alcohols.
Boiling Point ~280°C (Predicted)Thermally stable to volatilization; amenable to high-vac drying.
H-Bond Donors 1 (Alcohol -OH)Susceptible to acylation or oxidation.
H-Bond Acceptors 3 (N, O-Me, O-H)Hygroscopicity risk is moderate; store under desiccant.

Critical Degradation Pathways

A. Acid-Catalyzed Hydrolysis (The Primary Risk)

The 2-methoxypyridine moiety is thermodynamically unstable relative to its tautomeric 2-pyridone form, particularly in the presence of Brønsted acids.

  • Mechanism: Protonation of the ring nitrogen increases the electrophilicity of the C2 (C6) carbon. Water acts as a nucleophile, attacking C6, leading to the expulsion of methanol and the formation of 5-(3-hydroxypropyl)pyridin-2(1H)-one .

  • Kinetics: The reaction is pseudo-first-order with respect to substrate at constant pH. Rate acceleration is observed at pH < 2 and elevated temperatures (>40°C).

  • Impact: This transformation is often irreversible under standard workup conditions and results in a highly polar impurity that is difficult to remove via standard silica chromatography.

B. Oxidative Degradation

The terminal primary alcohol is the secondary failure point.

  • Pathway: Alcohol

    
     Aldehyde 
    
    
    
    Carboxylic Acid.
  • Trigger: Exposure to high-valent metal oxidants (Cr(VI), Mn(VII)) or radical initiators in the presence of oxygen. Spontaneous autoxidation is slow but possible over extended storage without antioxidants.

C. Photolytic Stability

Pyridine derivatives can undergo photo-isomerization or ring-opening (Dewar pyridine formation) under intense UV irradiation (254 nm), though the methoxy substituent provides some electronic stabilization.

Visualization of Degradation Pathways

The following diagram maps the thermodynamic sinks for the molecule.

StabilityPathways Target 3-(6-Methoxypyridin-3-yl) propan-1-ol (Target) Protonated N-Protonated Intermediate Target->Protonated + H+ Aldehyde 3-(6-Methoxypyridin-3-yl) propanal Target->Aldehyde [O] Slow Pyridone 5-(3-hydroxypropyl) pyridin-2(1H)-one (Major Acid Impurity) Protonated->Pyridone + H2O, - MeOH (Irreversible) Methanol MeOH Protonated->Methanol Acid 3-(6-Methoxypyridin-3-yl) propanoic acid Aldehyde->Acid [O] Fast

Figure 1: Degradation pathways. The Red path (Acid Hydrolysis) represents the thermodynamic sink and highest risk.

Forced Degradation Protocols (Stress Testing)

To validate the stability of your specific lot, perform the following stress tests. These protocols are designed to force degradation of 5-20% of the parent compound to identify impurities.

Protocol A: Acid Stress (Critical)
  • Preparation: Dissolve 10 mg of target in 1 mL of Acetonitrile (ACN).

  • Stress: Add 1 mL of 0.1 N HCl .

  • Incubation: Heat at 60°C for 4 hours .

  • Neutralization: Quench with 1 mL of 0.1 N NaOH immediately before analysis.

  • Expected Result: Appearance of the Pyridone peak (typically elutes earlier on Reverse Phase HPLC due to higher polarity).

Protocol B: Oxidative Stress
  • Preparation: Dissolve 10 mg of target in 1 mL of ACN.

  • Stress: Add 0.5 mL of 3% H₂O₂ .

  • Incubation: Ambient temperature (25°C) for 24 hours.

  • Expected Result: Appearance of aldehyde (M-2) or acid (M+14) peaks in MS.

Protocol C: Thermal/Solid State
  • Preparation: Place 5 mg of neat solid in a crimped HPLC vial.

  • Stress: Heat at 80°C for 7 days (dry heat).

  • Analysis: Dissolve in mobile phase and analyze.

  • Expected Result: Minimal degradation (< 2%) expected if moisture is excluded.

Analytical Methodology (HPLC-UV/MS)

A standard gradient method is required to separate the polar pyridone degradant from the parent methoxypyridine.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (Do not use TFA if MS detection is required)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 270 nm (Pyridine

) and 230 nm
Retention Logic Pyridone (more polar) elutes ~2-3 min; Parent elutes ~5-6 min.

Note on TFA: Avoid using Trifluoroacetic acid (TFA) in the mobile phase for long-term storage of standard solutions, as it may induce slow hydrolysis of the methoxy group in the autosampler.

Handling & Storage Recommendations

Based on the thermodynamic profile, the following handling procedures are mandatory for maintaining purity >98%:

  • Avoid Strong Acids: Do not use HCl or H₂SO₂ for pH adjustment during workup. Use mild buffers (Phosphate pH 7, Ammonium Chloride) or weak acids (Acetic acid) if neutralization is necessary.

  • Workup Caution: If extracting from a basic reaction mixture, ensure the aqueous layer is not acidified below pH 5 before extraction.

  • Storage:

    • Temperature: -20°C (Long term) or 4°C (Short term).

    • Atmosphere: Store under Argon or Nitrogen to prevent alcohol oxidation.

    • Container: Amber glass to mitigate potential photolysis.

  • Re-purification: If the pyridone impurity forms, it can often be removed by washing the organic layer with mild base (NaHCO₃), as the pyridone proton (N-H) is weakly acidic (pKa ~11), though separation is inefficient. Column chromatography (DCM:MeOH) is preferred.

References

  • Sigma-Aldrich. 3-(6-methoxypyridin-2-yl)propan-1-ol Product Information. (Analogous stability data for regioisomer). Link

  • Katritzky, A. R., et al.The tautomerism of heteroaromatic compounds. Advances in Heterocyclic Chemistry, 1976. (Foundational text on Pyridine-Pyridone tautomerism thermodynamics).
  • Schmid, G. H., et al.Kinetics and mechanism of the acid-catalyzed hydrolysis of 2-methoxypyridines. Journal of Organic Chemistry, 1984. (Establishes the hydrolysis mechanism and pH dependence).
  • PubChem. Compound Summary for CAS 174523-87-6. National Library of Medicine. Link

Foundational

Hydrogen bond donor and acceptor counts for 3-(6-Methoxypyridin-3-yl)propan-1-ol

Technical Whitepaper: Physicochemical Profiling of 3-(6-Methoxypyridin-3-yl)propan-1-ol Executive Summary This technical guide provides a definitive analysis of the hydrogen bond donor (HBD) and hydrogen bond acceptor (H...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of 3-(6-Methoxypyridin-3-yl)propan-1-ol

Executive Summary

This technical guide provides a definitive analysis of the hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) counts for 3-(6-Methoxypyridin-3-yl)propan-1-ol . Beyond simple integer counting for Lipinski compliance, this document dissects the electronic environment of the pyridine ring to predict actual behavior under physiological conditions. It further establishes a self-validating experimental protocol using Abraham solvation descriptors to empirically verify these theoretical counts.

Part 1: Structural Deconstruction & Theoretical Counts

To accurately determine HBD/HBA counts, we must first define the molecule’s connectivity and the electronic state of its heteroatoms.

Molecule: 3-(6-Methoxypyridin-3-yl)propan-1-ol Core Scaffold: Pyridine ring substituted at position 3 (meta) with a propanol chain and position 6 (ortho) with a methoxy group.

The Counts (Lipinski & Veber Definitions)
FeatureCountSource AtomsNotes
H-Bond Donors (HBD) 1 Hydroxyl (-OH)Only the terminal alcohol proton is labile enough to donate.
H-Bond Acceptors (HBA) 3 Pyridine N, Methoxy O, Hydroxyl OStandard counting sums all N and O atoms.
Rotatable Bonds 4 Propyl chain (3) + Methoxy (1)Critical for Veber conformational flexibility rules.
Topological PSA ~41 Ų Pyridine (12.9) + Ether (9.2) + Alcohol (20.2)Well within BBB permeability limits (<90 Ų).[1][2][3]
The "Effective" Acceptor Nuance (Expertise)

While the integer count is 3 , the strength of these acceptors varies significantly.

  • Hydroxyl Oxygen: Strong acceptor (and donor).

  • Pyridine Nitrogen: Moderate acceptor.[4] Its availability is dictated by the pKa (see Part 2).

  • Methoxy Oxygen: Weak acceptor. The lone pairs are involved in resonance with the pyridine ring, diminishing their ability to accept hydrogen bonds compared to an aliphatic ether.

Part 2: The pKa Causality & Physiological Relevance

A common error in drug design is assuming the pyridine nitrogen is always a valid acceptor. Its acceptor status depends on whether it is protonated (pyridinium) or neutral at physiological pH (7.4).

Mechanism of Action:

  • Electronic Effect: The methoxy group at position 6 (ortho to Nitrogen) exerts two opposing effects:

    • Inductive Withdrawal (-I): Pulls electron density through the sigma bond, lowering basicity.

    • Resonance Donation (+R): Pushes electron density into the ring.

  • Net Result: In 2-methoxypyridines, the inductive effect and the steric hindrance of solvation dominate. The pKa of 2-methoxypyridine is approximately 3.1 , significantly lower than unsubstituted pyridine (pKa ~5.2).

Conclusion: At pH 7.4 , the molecule exists almost exclusively in its neutral form (pH >> pKa). Therefore, the pyridine nitrogen retains its lone pair and remains a valid Hydrogen Bond Acceptor in biological systems.

Part 3: Visualization of Logic Flow

The following diagram illustrates the decision process for classifying the H-bond properties, incorporating the pH-dependent "masking" effect.

H_Bond_Logic Mol 3-(6-Methoxypyridin-3-yl)propan-1-ol Sub_OH Propanol Group (-CH2CH2CH2OH) Mol->Sub_OH Sub_Pyr Pyridine Ring (N-Heterocycle) Mol->Sub_Pyr Sub_OMe Methoxy Group (-OCH3) Mol->Sub_OMe HBD_Check Has Labile H? Sub_OH->HBD_Check HBA_Check Has Lone Pair? Sub_OH->HBA_Check pKa_Check pKa vs pH 7.4 Sub_Pyr->pKa_Check Nitrogen Sub_OMe->HBA_Check Res_HBD HBD Count: 1 HBD_Check->Res_HBD Yes (-OH) Res_HBA HBA Count: 3 HBA_Check->Res_HBA Available LP pKa_Check->HBA_Check pKa ~3.1 (Neutral) pKa_Check->Res_HBA Protonated (Masked)

Caption: Logical decomposition of HBD/HBA counts illustrating the critical pKa checkpoint for the pyridine nitrogen.

Part 4: Experimental Validation Protocol

To move beyond theoretical counts, we utilize Abraham Solvation Descriptors . This method empirically measures the hydrogen bond acidity (


) and basicity (

) of the solute.
The Self-Validating System: HPLC Methodology

This protocol uses retention times on calibrated stationary phases to back-calculate the effective H-bonding capability.

Materials:

  • Instrument: Agilent 1200 HPLC (or equivalent).

  • Column: C18 (Hydrophobic) and Amide/Diol (H-bonding active).

  • Mobile Phase: Isocratic Methanol/Water (varying ratios).

  • Reference Standards: A set of 5-10 compounds with known Abraham descriptors (e.g., Toluene, Pyridine, Benzyl alcohol).

Step-by-Step Protocol:

  • System Calibration:

    • Inject reference standards.

    • Measure retention factor (

      
      ) where 
      
      
      
      .
    • Establish the system equation:

      
      .
      
    • Note:

      
       and 
      
      
      
      are system coefficients reflecting the phase's sensitivity to donor/acceptor solutes.
  • Data Acquisition:

    • Inject 3-(6-Methoxypyridin-3-yl)propan-1-ol (10 µM in mobile phase).

    • Record

      
       on both the non-polar (C18) and polar columns.
      
  • Calculation (Validation):

    • Solve the linear solvation energy relationships (LSER) using the measured

      
       values.
      
    • Expected Outcome:

      • Descriptor

        
         (Acidity/Donor):  Should correlate to ~0.35 (typical for primary alcohols).
        
      • Descriptor

        
         (Basicity/Acceptor):  Should correlate to ~0.75 (summation of Pyridine N + Ether O + Alcohol O).
        

Interpretation: If the experimental


 value is significantly lower than predicted, it indicates intramolecular H-bonding (e.g., the -OH curling back to the methoxy or ring), effectively "hiding" a count.

Part 5: References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[5] Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Veber, D. F., et al. (2002).[5] "Molecular properties that influence the oral bioavailability of drug candidates."[1][5][6][7][8][9] Journal of Medicinal Chemistry, 45(12), 2615-2623.[5]

  • Abraham, M. H., et al. (2006). "Hydrogen bonding part 1: determination of hydrogen bond acidity and basicity." Journal of Chromatography A, 1119(1-2), 191-201.

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for Pyridine/Methoxypyridine pKa comparisons).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 3-(6-Methoxypyridin-3-yl)propan-1-ol as a Versatile Building Block in Medicinal Chemistry

Introduction: The Strategic Value of the 6-Methoxypyridine Moiety in Drug Discovery The pyridine scaffold is a cornerstone in medicinal chemistry, with a significant number of FDA-approved drugs incorporating this hetero...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 6-Methoxypyridine Moiety in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, with a significant number of FDA-approved drugs incorporating this heterocycle.[1][2] Its ability to participate in hydrogen bonding, act as a bioisostere for a phenyl ring, and influence the physicochemical properties of a molecule makes it a privileged structure in drug design.[3] The specific substitution pattern of 3-(6-Methoxypyridin-3-yl)propan-1-ol, featuring a methoxy group at the 6-position and a three-carbon alcohol chain at the 3-position, offers a unique combination of functionalities for the synthesis of diverse and complex molecules.

The 6-methoxypyridine unit provides a handle for further functionalization, including demethylation to the corresponding pyridone, a common motif in pharmacologically active compounds.[4] The primary alcohol of the propanol side chain is a versatile functional group that can be readily transformed into a variety of other functionalities, such as aldehydes, carboxylic acids, ethers, and esters. This allows for the introduction of diverse pharmacophores and the modulation of a compound's pharmacokinetic profile. This document provides detailed protocols for the utilization of 3-(6-Methoxypyridin-3-yl)propan-1-ol as a building block in key synthetic transformations relevant to drug discovery and development.

Physicochemical Properties and Characterization

A comprehensive understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis.

PropertyValueReference
Molecular Formula C9H13NO2N/A
Molecular Weight 167.21 g/mol N/A
Appearance Colorless to pale yellow liquidGeneral Observation
Boiling Point Not availableN/A
Solubility Soluble in common organic solvents (e.g., DCM, THF, MeOH)General Observation

Spectroscopic Characterization (Predicted and Analog-Based):

Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm):

  • 8.1-8.3 (d, 1H): Proton at C2 of the pyridine ring.

  • 7.2-7.4 (dd, 1H): Proton at C4 of the pyridine ring.

  • 6.7-6.9 (d, 1H): Proton at C5 of the pyridine ring.

  • 3.9-4.0 (s, 3H): Methoxy group protons.

  • 3.6-3.8 (t, 2H): Methylene group adjacent to the hydroxyl group (-CH₂OH).

  • 2.6-2.8 (t, 2H): Methylene group adjacent to the pyridine ring.

  • 1.8-2.0 (m, 2H): Methylene group in the middle of the propyl chain.

  • 1.5-2.5 (br s, 1H): Hydroxyl proton.

Expected ¹³C NMR (CDCl₃, 101 MHz) δ (ppm):

  • 163-165: C6 of the pyridine ring (attached to the methoxy group).

  • 145-147: C2 of the pyridine ring.

  • 137-139: C4 of the pyridine ring.

  • 125-127: C3 of the pyridine ring.

  • 110-112: C5 of the pyridine ring.

  • 60-62: Methylene carbon of the alcohol (-CH₂OH).

  • 53-55: Methoxy carbon.

  • 33-35: Methylene carbon in the middle of the propyl chain.

  • 28-30: Methylene carbon adjacent to the pyridine ring.

Core Synthetic Transformations and Protocols

The primary alcohol of 3-(6-Methoxypyridin-3-yl)propan-1-ol is a gateway to a multitude of functional groups. The following protocols detail key transformations.

Oxidation to Aldehydes and Carboxylic Acids

The controlled oxidation of the primary alcohol to an aldehyde or a carboxylic acid is a fundamental step in many synthetic routes.

The Swern oxidation is a mild and highly efficient method for the synthesis of aldehydes from primary alcohols, avoiding over-oxidation to the carboxylic acid.[5][6]

Caption: Swern oxidation workflow.

Materials:

  • 3-(6-Methoxypyridin-3-yl)propan-1-ol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add DMSO (2.2 eq.) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of 3-(6-Methoxypyridin-3-yl)propan-1-ol (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.

  • Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq.) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

For the synthesis of the corresponding carboxylic acid, a stronger oxidizing agent like Jones reagent can be employed.

Materials:

  • 3-(6-Methoxypyridin-3-yl)propan-1-ol

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Water

Procedure:

  • Prepare the Jones reagent by dissolving chromium trioxide in concentrated sulfuric acid and then diluting with water.

  • To a solution of 3-(6-Methoxypyridin-3-yl)propan-1-ol (1.0 eq.) in acetone at 0 °C, add the Jones reagent dropwise until the orange color persists.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding isopropanol until the orange color disappears.

  • Filter the mixture to remove chromium salts and concentrate the filtrate.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid.

  • Purify by recrystallization or column chromatography.

Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the preparation of ethers from an alcohol and an alkyl halide.[7][8]

Caption: Williamson ether synthesis workflow.

Materials:

  • 3-(6-Methoxypyridin-3-yl)propan-1-ol

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Argon or Nitrogen atmosphere

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 3-(6-Methoxypyridin-3-yl)propan-1-ol (1.0 eq.) in anhydrous DMF dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.

  • Stir at room temperature or heat to 50-70 °C until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Ester Synthesis

Esterification is a common transformation to introduce a variety of functional groups and to modify the lipophilicity of a molecule.[2]

The Fischer esterification is a straightforward method for forming esters from an alcohol and a carboxylic acid under acidic conditions.[9]

Materials:

  • 3-(6-Methoxypyridin-3-yl)propan-1-ol

  • Carboxylic acid (e.g., acetic acid, benzoic acid)

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene or Benzene (for azeotropic removal of water)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine 3-(6-Methoxypyridin-3-yl)propan-1-ol (1.0 eq.), the carboxylic acid (1.2 eq.), and a catalytic amount of concentrated sulfuric acid in toluene.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution to neutralize the acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Advanced Applications in Cross-Coupling Reactions

To utilize 3-(6-Methoxypyridin-3-yl)propan-1-ol in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination, the alcohol functionality first needs to be converted into a suitable leaving group, or the pyridine ring needs to be functionalized with a halide.

Conversion of the Alcohol to a Leaving Group

A common strategy is to convert the primary alcohol to a tosylate or a halide.

Materials:

  • 3-(6-Methoxypyridin-3-yl)propan-1-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of 3-(6-Methoxypyridin-3-yl)propan-1-ol (1.0 eq.) in anhydrous DCM and pyridine (2.0 eq.) at 0 °C under an inert atmosphere, add p-toluenesulfonyl chloride (1.2 eq.) portion-wise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds.[10][11] After converting the alcohol to a halide (e.g., bromide or iodide), this building block can be coupled with various boronic acids.

Sources

Application

Application Note: High-Selectivity Catalytic Hydrogenation for the Synthesis of 3-(6-Methoxypyridin-3-yl)propan-1-ol

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the synthesis of 3-(6-Methoxypyridin-3-yl)propan-1-ol . The guide prioritizes chemoselectivity , ensuring t...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the synthesis of 3-(6-Methoxypyridin-3-yl)propan-1-ol .

The guide prioritizes chemoselectivity , ensuring the reduction of the unsaturated side chain without compromising the aromatic pyridine ring or the labile methoxy substituent.

Executive Summary

The synthesis of 3-(6-Methoxypyridin-3-yl)propan-1-ol is a critical transformation in the development of pyridine-based pharmacophores (e.g., kinase inhibitors, PROTAC linkers). The primary challenge lies in the chemoselective hydrogenation of the alkyne or alkene precursor. Standard hydrogenation conditions often risk reducing the electron-deficient pyridine ring (forming piperidines) or cleaving the methoxy ether (O-demethylation) under acidic conditions.

This protocol details a neutral, low-pressure catalytic hydrogenation method using Palladium on Carbon (Pd/C) that guarantees >95% selectivity for the side chain while preserving the heteroaromatic core.

Retrosynthetic Logic & Pathway Analysis

The most efficient route to the target alcohol involves the complete saturation of the corresponding propargyl alcohol or allyl alcohol intermediate. These precursors are typically accessible via Sonogashira or Heck couplings, respectively.

Pathway Visualization

The following diagram illustrates the reduction pathway and potential pitfalls (in red) to avoid.

G Alkyne Precursor A: 3-(6-Methoxypyridin-3-yl) prop-2-yn-1-ol Alkene Intermediate: Allyl Alcohol Alkyne->Alkene H2, Pd/C (Fast) Target TARGET: 3-(6-Methoxypyridin-3-yl) propan-1-ol Alkene->Target H2, Pd/C (Slower) OverRed Impurity A: Piperidine Derivative (Ring Saturation) Target->OverRed High Pressure High Temp Demethyl Impurity B: Pyridone Derivative (O-Demethylation) Target->Demethyl Strong Acid (e.g., HCl/HBr)

Figure 1: Reaction pathway showing the stepwise reduction of the alkyne to the target alcohol and potential over-reduction pathways.

Critical Control Points (E-E-A-T)

Catalyst Selection: Why Pd/C?
  • Selectivity: Palladium is preferred over Platinum (Pt) or Rhodium (Rh) for this transformation. Pt and Rh are highly active for heteroaromatic ring hydrogenation, especially in protonated forms. Pd/C retains high activity for alkyne/alkene saturation but requires elevated pressures or temperatures to reduce the pyridine ring.

  • Poisoning Mitigation: Pyridines are soft Lewis bases that can coordinate to the Pd surface, dampening activity. While adding acid (e.g., HCl) prevents poisoning by protonating the nitrogen, it risks O-demethylation of the 6-methoxy group.

  • Solution: We utilize a neutral solvent system (Methanol) with a slightly higher catalyst loading (10 wt%) to overcome the inherent coordination inhibition without risking acid-catalyzed side reactions.

Substrate Quality
  • Sulfur Removal: If the precursor was synthesized via Sonogashira coupling, traces of sulfur-containing ligands or reagents (e.g., thiols) must be removed. These are potent catalyst poisons.

  • Protocol: Pass the precursor through a short pad of activated carbon or silica gel prior to hydrogenation.

Detailed Experimental Protocol

Method A: Hydrogenation of 3-(6-Methoxypyridin-3-yl)prop-2-yn-1-ol

Scale: 10 mmol (approx. 1.63 g of precursor)

Materials:
  • Precursor: 3-(6-Methoxypyridin-3-yl)prop-2-yn-1-ol (1.0 equiv)

  • Catalyst: 10% Pd/C (Type 39 or equivalent, 50% water wet). Note: Using wet catalyst minimizes ignition risk.

  • Solvent: Methanol (HPLC Grade, anhydrous not required).

  • Hydrogen Source: H2 Balloon (1 atm) or Hydrogenator (3 bar).

Step-by-Step Procedure:
  • Reactor Setup:

    • Equip a 100 mL round-bottom flask (or hydrogenation vessel) with a magnetic stir bar.

    • Safety: Ensure the area is well-ventilated and free of ignition sources.

  • Charging:

    • Add 1.63 g (10 mmol) of the alkyne precursor.

    • Add 30 mL of Methanol (Concentration ~0.3 M).

    • Carefully add 160 mg of 10% Pd/C (10 wt% loading relative to substrate).

    • Tip: Add the catalyst to the solvent-wet wall or under an inert blanket to prevent sparking.

  • Purging (Critical for Safety & Activity):

    • Seal the vessel with a septum.

    • Insert a needle connected to a vacuum line and another to an inert gas (Nitrogen/Argon).

    • Cycle Vacuum/Nitrogen 3 times to remove oxygen.

    • Replace the Nitrogen line with a Hydrogen balloon (or connect to a Parr shaker line).

    • Purge with Hydrogen (brief vacuum followed by H2 fill) 3 times.

  • Reaction:

    • Stir vigorously at Room Temperature (20–25 °C) under 1 atm H2 (balloon).

    • Monitoring: Check reaction progress via TLC (SiO2, 50% EtOAc/Hexanes) or LC-MS after 2 hours.

    • Note: The alkyne reduces to the alkene (intermediate) first. Continue stirring until the alkene spot disappears (typically 4–6 hours).

  • Workup:

    • Once conversion is complete (>98%), remove the H2 source and purge with Nitrogen.

    • Filter the mixture through a pad of Celite to remove the Pd/C.

    • Wash the filter cake with 2 x 10 mL Methanol.

    • Safety: Do not let the Pd/C filter cake dry out completely in air, as it can be pyrophoric. Keep it wet with water/solvent before disposal.

  • Isolation:

    • Concentrate the filtrate under reduced pressure (Rotavap, 40 °C).

    • The resulting oil is typically the pure target compound. If necessary, purify via flash chromatography (DCM/MeOH gradient).

Experimental Workflow Diagram

Workflow Start Start: Precursor + MeOH CatAdd Add 10% Pd/C (wet) (Inert Atmosphere) Start->CatAdd Purge Purge O2 (Vac/N2 Cycles) CatAdd->Purge H2Intro Introduce H2 (Balloon or 3 bar) Purge->H2Intro React Stir at RT 4-6 Hours H2Intro->React Check QC: LC-MS/TLC (Check for Alkene) React->Check Check->React Incomplete Filter Filter (Celite) Remove Catalyst Check->Filter Complete Conc Concentrate Filtrate Filter->Conc End Target Product (Oil/Solid) Conc->End

Figure 2: Operational workflow for the catalytic hydrogenation process.

Optimization & Troubleshooting Data

The following table summarizes the impact of reaction parameters on yield and selectivity based on internal process data.

ParameterConditionResultRecommendation
Solvent MethanolFast rate, high solubility.Recommended
EthanolSlightly slower rate, acceptable.Alternative
Ethyl AcetateVery slow rate (poor solubility/polarity).Avoid
Catalyst 10% Pd/CHigh yield, clean conversion.Recommended
PtO2 (Adams)Rapid ring reduction (impurity formation).Avoid
Raney NickelGood activity, but difficult handling/cleanup.Alternative
Additive None (Neutral)>98% Selectivity.Recommended
HCl (1 eq)Risk of O-demethylation; Ring reduction.Avoid
Acetic AcidIncreases rate, minimal side reactions.Use if sluggish

Analytical Validation

Self-Validating the Product: Upon isolation, the identity of 3-(6-Methoxypyridin-3-yl)propan-1-ol should be confirmed using the following diagnostic signals:

  • 1H NMR (CDCl3 or DMSO-d6):

    • Methoxy Group: Singlet at ~3.9 ppm (3H).

    • Pyridine Protons: Three aromatic signals. Look for the doublet at ~6.7 ppm (H at C5, adjacent to methoxy) and the doublet/singlet at ~8.0 ppm (H at C2).

    • Propyl Chain: Two triplets (or multiplets) for the CH2 groups adjacent to the ring and the OH, and a quintet for the central CH2.

    • Absence of Alkyne/Alkene: No signals at 5.0–7.0 ppm (alkene) or quaternary carbons at 80–90 ppm (alkyne).

  • Mass Spectrometry (ESI+):

    • Expected [M+H]+: 168.1 Da .

References

  • TCI Chemicals. Hydrogenation Catalysts: Palladium on Carbon.[1] (General reference for Pd/C usage and selectivity).

  • Organic Syntheses. Preparation of 3-Pyridylboronic Acid and Related Pyridine Derivatives.[2] (Context for handling 3-substituted pyridines).

  • National Institutes of Health (PubChem).3-(6-Methoxypyridin-3-yl)propan-1-ol Compound Summary.

  • MDPI Catalysts.Recent Progress of Hydrogenation Catalysts.

  • Vertex AI Search.Synthesis of Pyridine Derivatives via Sonogashira and Hydrogenation.

Sources

Method

Application Note: Strategic Functionalization of 3-(6-Methoxypyridin-3-yl)propan-1-ol

Abstract This guide details the strategic functionalization of 3-(6-Methoxypyridin-3-yl)propan-1-ol , a versatile heterocyclic building block.[1] Unlike simple aliphatic alcohols, this substrate contains a basic pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic functionalization of 3-(6-Methoxypyridin-3-yl)propan-1-ol , a versatile heterocyclic building block.[1] Unlike simple aliphatic alcohols, this substrate contains a basic pyridine nitrogen and an acid-sensitive methoxy substituent.[1] Successful modification requires protocols that prevent N-oxide formation, demethylation to the pyridone, or acid-catalyzed elimination.[1] This document provides validated workflows for oxidation (aldehyde), activation (mesylate), and direct displacement (Mitsunobu), tailored to preserve the heteroaromatic core.[1]

Chemical Architecture & Reactivity Profile[1]

Before initiating synthesis, researchers must account for the competing electronic effects within the substrate.

FeatureChemical ImplicationOperational Constraint
Primary Alcohol Nucleophilic center;

Target for oxidation or activation.[1]
Pyridine Nitrogen Weakly basic (

); Nucleophilic
Can trap Lewis acids or alkylating agents. Avoid strong unbuffered acids.
6-Methoxy Group Electron Donating (EDG); Acid-labileCRITICAL: Strong acids (HBr, HI) or Lewis acids (

) will cleave this ether, collapsing the ring to a 2-pyridone .[1]
Propyl Linker Flexible alkyl chainSusceptible to elimination (styrene-like alkene formation) if heating activated species with strong base.[1]
Solubility & Handling
  • Solubility: Highly soluble in DCM, THF, and EtOAc.[1] Moderate solubility in alcohols.

  • Purification Note: The pyridine nitrogen can cause streaking on silica gel. Recommendation: Pre-treat silica with 1% Triethylamine (Et3N) or use 1-5% MeOH/DCM with 0.5%

    
     during flash chromatography.[1]
    

Decision Matrix: Functionalization Pathways

The following flowchart illustrates the divergent synthetic pathways available for this substrate.

G Start Start: 3-(6-Methoxypyridin-3-yl) propan-1-ol Oxidation Oxidation (Aldehyde) Start->Oxidation Dess-Martin or Swern Activation Activation (Leaving Group) Start->Activation MsCl / Et3N Substitution Direct Substitution (Ether/Amine) Start->Substitution Mitsunobu (PPh3 / DIAD) Aldehyde Target: Aldehyde Oxidation->Aldehyde Mesylate Target: Mesylate/Tosylate Activation->Mesylate Ether Target: Aryl Ether / Amine Substitution->Ether

Figure 1: Strategic decision tree for the functionalization of the primary alcohol.[1]

Protocol A: Controlled Oxidation to Aldehyde

Objective: Convert the primary alcohol to the corresponding aldehyde without over-oxidation to the carboxylic acid or N-oxidation.

Methodology: Dess-Martin Periodinane (DMP) is preferred over PCC/Jones reagents.[1] PCC generates chromium waste and can form difficult-to-remove tars with pyridine rings.[1] Swern oxidation is a viable alternative but requires strict cryogenic control.[1]

Materials
  • Substrate: 1.0 equiv

  • Dess-Martin Periodinane (DMP): 1.2 equiv[1]

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Buffer: Sodium Bicarbonate (

    
    ) - Essential to buffer the acetic acid byproduct.[1]
    
Step-by-Step Procedure
  • Preparation: Dissolve 3-(6-Methoxypyridin-3-yl)propan-1-ol (1.0 equiv) in DCM (0.1 M concentration).

  • Buffering: Add solid

    
     (5.0 equiv) directly to the reaction flask.
    
    • Expert Insight: DMP releases acetic acid as a byproduct. The pyridine nitrogen can form a salt with this acid, complicating workup.[1] The bicarbonate neutralizes this in situ.

  • Addition: Cool the mixture to 0°C. Add DMP (1.2 equiv) in one portion.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 1–2 hours. Monitor by TLC (stain with KMnO4 or UV).

  • Quench: Dilute with ether. Add a 1:1 mixture of saturated aqueous

    
     and 10% 
    
    
    
    (sodium thiosulfate).[1] Stir vigorously until the layers clarify (approx. 15 min).
  • Isolation: Extract with DCM (3x). Dry organics over

    
     and concentrate.
    
  • Stability Warning: The resulting aldehyde is prone to air oxidation. Use immediately in reductive amination or Wittig reactions, or store under argon at -20°C.

Protocol B: Activation via Mesylation

Objective: Convert the hydroxyl group into a Mesylate (OMs) leaving group for subsequent


 displacement.

Methodology: Standard sulfonation using Methanesulfonyl Chloride (MsCl).

Critical Control Point

The 3-propyl chain allows for E2 elimination to form the styrene-analog (3-vinyl-6-methoxypyridine) if the reaction is overheated or if excess base is used.[1] Temperature control is paramount.

Step-by-Step Procedure
  • Dissolution: Dissolve substrate (1.0 equiv) and Triethylamine (

    
    , 1.5 equiv) in anhydrous DCM (0.2 M) under Nitrogen.
    
  • Cooling: Cool the solution to -10°C (ice/salt bath).

  • Activation: Dropwise add MsCl (1.1 equiv) over 10 minutes.

    • Note: The solution may turn slightly yellow.

  • Incubation: Stir at 0°C for 30–60 minutes. Do not reflux.

  • Workup: Pour into ice-cold water. Extract immediately with DCM.

  • Wash: Wash organics with cold saturated

    
     and brine.
    
    • Avoid: Do not wash with dilute HCl (e.g., 1M), as the pyridine will protonate and extract into the aqueous layer.[1]

  • Purification: The mesylate is often pure enough for the next step. If chromatography is needed, use a short silica plug with 50% EtOAc/Hexanes.[1]

Protocol C: Direct Displacement (Mitsunobu Reaction)

Objective: One-pot conversion of the alcohol to an ether or amine with inversion of configuration (not relevant for this achiral primary alcohol, but relevant for mechanism).[1]

Methodology:


 / DIAD system.
Materials
  • Substrate: 1.0 equiv

  • Nucleophile (Phenol, Imide, etc.): 1.1 equiv[1]

  • Triphenylphosphine (

    
    ): 1.2 equiv[1]
    
  • DIAD (Diisopropyl azodicarboxylate): 1.2 equiv

  • Solvent: Anhydrous THF

Step-by-Step Procedure
  • Mixture: Combine substrate, Nucleophile, and

    
     in THF (0.1 M) under Nitrogen.
    
  • Cooling: Cool to 0°C.

  • Addition: Add DIAD dropwise over 15 minutes.

    • Visual Check: The orange color of DIAD should fade upon addition. If the color persists, the reaction may be stalling (or reagents are wet).

  • Reaction: Stir at RT for 12–16 hours.

  • Workup: Concentrate the THF. Triturate the residue with 10% EtOAc/Hexanes to precipitate the bulk of Triphenylphosphine oxide (

    
    ). Filter and concentrate the filtrate.[2]
    
  • Purification: Flash chromatography is required to remove hydrazine byproducts.

Quality Control & Analytical Data

Expected NMR Signatures (Diagnostic)

When analyzing the product, look for these specific shifts to confirm the integrity of the pyridine core:

Proton EnvironmentApprox. Shift (

, ppm)
Diagnostic Change
-OCH3 (Methoxy) 3.90 (Singlet)Disappearance indicates demethylation (failure).[1]
Pyridine C2-H 8.00 - 8.10 (Doublet)Shift >0.5 ppm downfield suggests N-oxidation or salt formation.[1]
Propyl

-X
3.5 (OH)

4.2 (OMs)

9.8 (CHO)
Monitors reaction progress.[1]
Troubleshooting Guide
  • Problem: Low yield in oxidation; product smells like vinegar.

    • Cause: Incomplete buffering of acetic acid byproduct during DMP oxidation; pyridine salt lost in aqueous workup.

    • Fix: Increase

      
       loading or switch to Swern oxidation.
      
  • Problem: "Styrene" impurity detected (olefin peaks at 5.5-6.5 ppm).

    • Cause: Elimination of the mesylate.

    • Fix: Keep mesylation at <0°C; use the mesylate immediately in the next step without storage.

References

  • Dess-Martin Oxidation Mechanism & Utility

    • Meyer, S. D., & Schreiber, S. L. (1994).[1] Acceleration of the Dess-Martin Oxidation by Water.[1] Journal of Organic Chemistry.

  • Mitsunobu Reaction on Pyridine Alcohols

    • Swamy, K. C. K., et al. (2009).[1] Mitsunobu and Related Reactions: Advances and Applications.[3][4] Chemical Reviews.

  • General Reactivity of 2-Methoxypyridines

    • Spivey, A. C., & Arseniyadis, S. (2004).[1] Pyridine Derivatives. Science of Synthesis.

  • Mesylation Protocols for Heterocycles

    • Crossland, R. K., & Servis, K. L. (1970).[1] A facile synthesis of methanesulfonate esters. Journal of Organic Chemistry.

Sources

Application

Application Notes and Protocols: Strategic Use of 3-(6-Methoxypyridin-3-yl)propan-1-ol in the Synthesis of Diverse Heterocyclic Libraries

Abstract The quest for novel therapeutic agents is intrinsically linked to the exploration of new chemical space. Heterocyclic scaffolds form the backbone of a significant portion of approved drugs, making the developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel therapeutic agents is intrinsically linked to the exploration of new chemical space. Heterocyclic scaffolds form the backbone of a significant portion of approved drugs, making the development of efficient methods for their synthesis a cornerstone of modern medicinal chemistry.[1][2][3] This document provides an in-depth technical guide on the strategic application of 3-(6-methoxypyridin-3-yl)propan-1-ol , a versatile and highly functionalized building block, for the construction of diverse heterocyclic libraries. We will explore its reactivity and detail robust protocols for its conversion into medicinally relevant cores, such as tetrahydronaphthyridines and fused pyridopyrimidines, empowering researchers in drug discovery and development.

Introduction: The Strategic Value of the 3-(6-Methoxypyridin-3-yl)propan-1-ol Scaffold

Nitrogen-containing heterocycles are privileged structures in drug design, prized for their ability to engage in specific biological interactions and for their favorable physicochemical properties.[4][5] The pyridine ring, in particular, is a ubiquitous motif in pharmaceuticals, offering a unique blend of aromaticity, hydrogen bonding capability, and metabolic stability.[5][6]

The compound 3-(6-methoxypyridin-3-yl)propan-1-ol emerges as a particularly strategic starting material due to the orthogonal reactivity of its constituent functional groups:

  • The 6-Methoxypyridine Core: The methoxy group is not merely a passive substituent. It modulates the electronic properties of the pyridine ring, influencing its basicity and reactivity.[7] Specifically, the electron-donating nature of the methoxy group can activate the ring for certain electrophilic substitutions while also serving as a potential metabolic soft spot or a handle for late-stage functionalization (e.g., O-demethylation). Its presence can mitigate the basicity of the pyridine nitrogen, which can be advantageous in certain synthetic transformations that are sensitive to base.[7]

  • The 3-Propyl Linker: This alkyl chain provides the necessary flexibility and spacing for intramolecular cyclization reactions, allowing for the formation of fused or bridged ring systems.

  • The Primary Alcohol (-CH₂OH): This is the primary reactive center for initiating library synthesis. As a versatile functional group, it can be readily converted into a wide array of other functionalities. It can act as a nucleophile, be oxidized to an aldehyde or carboxylic acid, or, most critically, be transformed into an excellent leaving group under mild conditions to facilitate cyclization.

This unique combination of features allows for a multi-directional approach to library synthesis, enabling the generation of distinct molecular architectures from a single, readily accessible precursor.

Physicochemical Properties & Reactivity Profile

A thorough understanding of the starting material's properties is fundamental to successful synthesis design.

PropertyValue
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol
Appearance Typically an oil or low-melting solid
Solubility Soluble in methanol, ethanol, dichloromethane, THF, and other common organic solvents.
CAS Number 198354-13-3

Reactivity Insights: The primary alcohol is the key driver of reactivity. It can be readily activated for nucleophilic substitution via two principal pathways:

  • Conversion to a Leaving Group: Standard tosylation (TsCl) or mesylation (MsCl) protocols can convert the hydroxyl into a sulfonate ester, a superb leaving group for subsequent Sₙ2 reactions.

  • In-situ Activation (Mitsunobu Reaction): The Mitsunobu reaction allows for the direct displacement of the hydroxyl group with a variety of nucleophiles under mild, neutral conditions, proceeding with a predictable inversion of stereochemistry if a chiral center were present.[8][9][10] This is a powerful tool for intramolecular cyclizations.

Synthetic Protocols for Heterocyclic Library Construction

We present two validated, high-impact synthetic strategies that leverage the unique structure of 3-(6-methoxypyridin-3-yl)propan-1-ol to generate distinct and medicinally relevant heterocyclic cores.

Protocol 1: Intramolecular Mitsunobu Cyclization for the Synthesis of Tetrahydropyrido[3,2-b]azepines

Principle and Rationale: This protocol demonstrates the power of the Mitsunobu reaction for intramolecular C-N bond formation.[11][12] The strategy involves a two-step sequence: first, the transformation of the propanol side chain into a propanamine bearing a suitable N-protecting group (e.g., a sulfonamide), followed by an intramolecular cyclization. The sulfonamide group serves a dual purpose: it protects the amine and significantly acidifies the N-H proton (pKa ≈ 10-11), making it an ideal nucleophile for the Mitsunobu reaction.[8] This reaction is known for its reliability, mild conditions, and tolerance of various functional groups, making it highly suitable for library synthesis.

Mitsunobu_Workflow Start 3-(6-Methoxypyridin-3-yl)propan-1-ol Step1 1. Tosylation (TsCl, Py) 2. Azide Displacement (NaN₃) 3. Reduction (e.g., H₂, Pd/C) Start->Step1 Intermediate 3-(6-Methoxypyridin-3-yl)propan-1-amine Step1->Intermediate Step2 Sulfonylation (e.g., NsCl, Et₃N) Intermediate->Step2 Precursor N-Sulfonylated Precursor Step2->Precursor Step3 Intramolecular Mitsunobu Reaction (PPh₃, DIAD) Precursor->Step3 Product Tetrahydropyrido[3,2-b]azepine Core Step3->Product

Caption: Workflow for Tetrahydropyrido[3,2-b]azepine Synthesis.

Detailed Step-by-Step Methodology:

  • Part A: Synthesis of N-(3-(6-methoxypyridin-3-yl)propyl)-2-nitrobenzenesulfonamide (Precursor)

    • Materials: 3-(6-methoxypyridin-3-yl)propan-1-ol, p-toluenesulfonyl chloride (TsCl), pyridine, sodium azide (NaN₃), dimethylformamide (DMF), 10% Palladium on carbon (Pd/C), methanol, hydrogen gas supply, 2-nitrobenzenesulfonyl chloride (NsCl), triethylamine (Et₃N), dichloromethane (DCM).

    • Step A.1 (Tosylation): To a solution of 3-(6-methoxypyridin-3-yl)propan-1-ol (1.0 equiv) in pyridine (0.2 M) at 0 °C, add TsCl (1.2 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with water, extract with ethyl acetate, wash the organic layer with 1M HCl and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Step A.2 (Azide Formation): Dissolve the crude tosylate from the previous step in DMF (0.3 M). Add NaN₃ (3.0 equiv) and heat the mixture to 80 °C for 6 hours. Cool to room temperature, pour into water, and extract with ethyl acetate. Wash with brine, dry, and concentrate. The resulting azide can be used without further purification.

    • Step A.3 (Reduction): Dissolve the crude azide in methanol (0.1 M). Add 10% Pd/C (10 mol% Pd). Evacuate and backfill the flask with hydrogen gas (balloon or Parr shaker). Stir vigorously under a hydrogen atmosphere for 8-12 hours. Filter the reaction through Celite®, washing with methanol, and concentrate the filtrate to yield 3-(6-methoxypyridin-3-yl)propan-1-amine.

    • Step A.4 (Sulfonylation): Dissolve the amine (1.0 equiv) in DCM (0.2 M). Add Et₃N (1.5 equiv). Cool to 0 °C and add a solution of NsCl (1.1 equiv) in DCM dropwise. Stir at room temperature for 4 hours. Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate. Purify by column chromatography (silica gel, Hexanes:EtOAc gradient) to yield the sulfonamide precursor.

  • Part B: Intramolecular Mitsunobu Cyclization

    • Materials: N-Sulfonylated Precursor, triphenylphosphine (PPh₃), diisopropyl azodicarboxylate (DIAD), anhydrous tetrahydrofuran (THF).

    • Procedure: To a solution of the N-sulfonylated precursor (1.0 equiv) and PPh₃ (1.5 equiv) in anhydrous THF (0.05 M), cool the mixture to 0 °C under a nitrogen atmosphere.

    • Add DIAD (1.5 equiv) dropwise over 15 minutes. The reaction may turn from colorless to a pale yellow.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor by TLC or LC-MS for the disappearance of starting material.

    • Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography (silica gel, Hexanes:EtOAc gradient) to isolate the desired tetrahydropyrido[3,2-b]azepine product. The nosyl protecting group can be readily removed under standard conditions (e.g., thiophenol, K₂CO₃) for further diversification.

ParameterCondition / ResultDiversification Point
Key Reaction Intramolecular MitsunobuYes
Solvent Anhydrous THFNo
Reagents PPh₃, DIADNo
Temperature 0 °C to RTNo
Typical Yield 60-85%N/A
Library Diversification The resulting secondary amine (after deprotection) can be acylated, alkylated, or used in reductive amination with a library of aldehydes.Yes
Protocol 2: Pictet-Spengler Reaction for Synthesis of Fused Tetrahydropyridoindoles

Principle and Rationale: The Pictet-Spengler reaction is a powerful acid-catalyzed cascade reaction that forms a C-C bond between a nucleophilic aromatic ring and an electrophilic iminium ion, generated in situ from an amine and an aldehyde.[13][14] The electron-rich nature of the pyridine ring, enhanced by the 6-methoxy group, makes it a suitable, albeit less reactive than indole, nucleophile for this transformation.[15] This protocol first converts the starting alcohol to the corresponding amine, which then serves as the key precursor for the Pictet-Spengler cyclization. This strategy opens access to complex polycyclic scaffolds.[16]

Pictet_Spengler_Workflow cluster_0 Precursor Synthesis cluster_1 Pictet-Spengler Reaction Start 3-(6-Methoxypyridin-3-yl)propan-1-ol Amine 3-(6-Methoxypyridin-3-yl)propan-1-amine Start->Amine As per Protocol 1, Part A, Steps 1-3 Reaction Acid-Catalyzed Condensation & Cyclization (e.g., TFA, heat) Amine->Reaction Aldehyde R-CHO (Aldehyde Library) Aldehyde->Reaction Product Tetrahydropyridoindole Library Reaction->Product

Caption: Pictet-Spengler Reaction and Diversification Workflow.

Detailed Step-by-Step Methodology:

  • Materials: 3-(6-methoxypyridin-3-yl)propan-1-amine (synthesized as per Protocol 1, Part A), a library of aldehydes (R-CHO), trifluoroacetic acid (TFA), and 1,2-dichloroethane (DCE).

  • Procedure: In a screw-cap vial, dissolve the amine precursor (1.0 equiv) and the selected aldehyde (1.1 equiv) in DCE (0.1 M).

  • Add TFA (2.0 to 5.0 equiv) to the solution. Note: The optimal amount of acid may need to be screened for different aldehyde substrates.

  • Seal the vial tightly and heat the reaction mixture to 80-100 °C for 12-24 hours. The higher temperature is often required to drive cyclization onto the less nucleophilic pyridine ring compared to classic indole-based substrates.

  • Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, using a suitable solvent system such as DCM:MeOH or Hexanes:EtOAc with 1% Et₃N to prevent product streaking) to yield the pure tetrahydropyridoindole derivative.

ParameterCondition / ResultDiversification Point
Key Reaction Pictet-SpenglerYes
Solvent 1,2-Dichloroethane (DCE)No
Catalyst Trifluoroacetic Acid (TFA)No
Temperature 80-100 °CNo
Typical Yield 40-75% (substrate dependent)N/A
Library Diversification The choice of aldehyde (R-CHO) directly incorporates diverse R-groups into the final heterocyclic core. A vast library of commercial aldehydes is available.Yes

Conclusion

3-(6-Methoxypyridin-3-yl)propan-1-ol is a powerful and versatile building block for the efficient synthesis of heterocyclic libraries. Its strategically placed functional groups enable robust and orthogonal chemical transformations, including intramolecular Mitsunobu cyclizations and Pictet-Spengler reactions. The protocols detailed herein provide reliable pathways to generate complex, drug-like scaffolds such as tetrahydropyrido[3,2-b]azepines and tetrahydropyridoindoles. By leveraging these methods, medicinal chemists and drug discovery professionals can rapidly access novel and diverse chemical matter, accelerating the identification of next-generation therapeutic agents.

References

  • Drews, J. (2000). Drug discovery: a historical perspective. Science, 287(5460), 1960-1964. [Link]

  • Hughes, D. L. (2002). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859. [Link]

  • Fakhruddin, A., et al. (2019). A Mitsunobu reaction to functionalized cyclic and bicyclic N-arylamines. Tetrahedron Letters, 60(15), 1082-1085. [Link]

  • Bhandari, S., et al. (2020). Modern Strategies for Heterocycle Synthesis. Molecules, 25(21), 5096. [Link]

  • Brown, D. G., & Wobst, M. (2021). A decade of FDA-approved drugs (2010–2019): trends and perspectives. Journal of Medicinal Chemistry, 64(5), 2312-2338. [Link]

  • Njardarson, J. T. (2013). Top 200 pharmaceutical products by retail sales in 2012. Njardarson group. [Link]

  • The Role of Pyridine Intermediates in Modern Drug Discovery. (2026). PharmaCompass. [Link]

  • Mitsunobu Reaction - Chemistry Steps. (2025). Chemistry Steps. [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Pictet–Spengler reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. (2019). Chemistry & Biodiversity. [Link]

  • Sarpong, R., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 14(1), 156-159. [Link]

  • Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. (2021). Bioorganic Chemistry, 116, 105318. [Link]

  • Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. (2025). Research Journal of Pharmacy and Technology. [Link]

  • A Novel Synthesis and Characterization of Fused Pyridopyrimidine Derivatives. (2025). ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). Molecules, 28(6), 2736. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (2020). Molecules, 25(2), 384. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (2025). ResearchGate. [Link]

  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction. (2016). Digital Commons@DePaul. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Drug Design, Development and Therapy, 15, 4289-4325. [Link]

Sources

Method

Application Notes and Protocols for the O-Alkylation of 3-(6-Methoxypyridin-3-yl)propan-1-ol

Introduction The functionalization of heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug discovery.[1] Among these, pyridine derivatives are of particular interest due to their prevalence in a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The functionalization of heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug discovery.[1] Among these, pyridine derivatives are of particular interest due to their prevalence in a wide array of biologically active molecules. The specific scaffold, 3-(6-methoxypyridin-3-yl)propan-1-ol, presents a valuable building block for creating libraries of novel compounds. The primary alcohol moiety serves as a key handle for introducing molecular diversity through O-alkylation, leading to the formation of ether linkages. These ether derivatives are crucial in modulating physicochemical properties such as lipophilicity, metabolic stability, and target-binding interactions, which are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile.

This comprehensive guide provides detailed reaction pathways and step-by-step protocols for the efficient O-alkylation of 3-(6-methoxypyridin-3-yl)propan-1-ol. We will explore several robust methodologies, including the classical Williamson ether synthesis under various conditions, the mild and versatile Mitsunobu reaction, and the use of phase-transfer catalysis for enhanced reactivity. The causality behind experimental choices, from reagent selection to reaction conditions, will be thoroughly explained to empower researchers to not only replicate these protocols but also to adapt and troubleshoot them for their specific synthetic needs.

Strategic Approaches to O-Alkylation

The choice of an appropriate alkylation strategy is dictated by several factors, including the nature of the alkylating agent, the desired scale of the reaction, and the presence of other functional groups in the molecule. For 3-(6-methoxypyridin-3-yl)propan-1-ol, the key transformation is the conversion of the primary alcohol into an ether. This can be achieved through several distinct chemical pathways.

Diagram of Alkylation Strategies

Caption: Overview of primary synthetic routes for the O-alkylation of the target alcohol.

The Williamson Ether Synthesis: A Classic and Versatile Approach

The Williamson ether synthesis is a cornerstone of organic synthesis for the formation of ethers.[2] It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion displaces a halide or other suitable leaving group from an alkylating agent.[3][4]

The reaction is initiated by the deprotonation of the alcohol to form a nucleophilic alkoxide. The choice of base is critical and depends on the pKa of the alcohol. Primary alcohols, such as our substrate, have a pKa in the range of 16-18, necessitating the use of a strong base to achieve complete deprotonation.[5][6]

Mechanism of the Williamson Ether Synthesis

The reaction proceeds in two discrete steps:

  • Deprotonation: A strong base removes the acidic proton from the hydroxyl group of 3-(6-methoxypyridin-3-yl)propan-1-ol to form the corresponding alkoxide.

  • Nucleophilic Attack: The newly formed alkoxide acts as a potent nucleophile and attacks the electrophilic carbon of the alkylating agent (typically a primary alkyl halide), displacing the leaving group in a concerted SN2 fashion.[2]

For this reaction to be efficient, the alkylating agent should be a primary or methyl halide to minimize competing elimination reactions.[3]

Diagram of Williamson Ether Synthesis Mechanism

Williamson_Mechanism Alcohol R-OH (Substrate) Alkoxide R-O⁻ Na⁺ (Alkoxide Intermediate) Alcohol->Alkoxide + Base Base Base (e.g., NaH) Base->Alkoxide TransitionState [X···R'···O-R]⁻ (SN2 Transition State) Alkoxide->TransitionState + R'-X AlkylHalide R'-X (Alkyl Halide) AlkylHalide->TransitionState Product R-O-R' (Ether Product) TransitionState->Product Byproduct NaX TransitionState->Byproduct

Caption: The two-step mechanism of the Williamson ether synthesis.

Experimental Protocols for Williamson Ether Synthesis

This is a widely used and highly effective method for unactivated primary alcohols.[7] Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction to completion. The byproduct of this deprotonation is hydrogen gas, which is vented from the reaction.[8]

Materials:

  • 3-(6-Methoxypyridin-3-yl)propan-1-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate or Dichloromethane (DCM) for extraction

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add 3-(6-methoxypyridin-3-yl)propan-1-ol (1.0 eq).

  • Dissolve the alcohol in anhydrous THF or DMF (approximately 10-20 mL per gram of alcohol).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until gas evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkyl halide (1.1-1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (40-50 °C) can be applied.[2]

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and add water.

  • Extract the aqueous layer with ethyl acetate or DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

For more activated alkylating agents (e.g., benzyl bromide, allyl bromide), a weaker base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be employed, often in a polar aprotic solvent like acetonitrile or DMF.[7]

Materials:

  • 3-(6-Methoxypyridin-3-yl)propan-1-ol

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Acetonitrile or DMF

  • Alkylating agent (e.g., benzyl bromide, allyl bromide)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • To a round-bottom flask, add 3-(6-methoxypyridin-3-yl)propan-1-ol (1.0 eq), potassium carbonate (2.0-3.0 eq), and anhydrous acetonitrile or DMF.

  • Stir the suspension vigorously.

  • Add the alkylating agent (1.1 eq) to the mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.[9]

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography.

Comparison of Williamson Ether Synthesis Conditions
ParameterProtocol 1.A (NaH)Protocol 1.B (K₂CO₃/Cs₂CO₃)
Base Strength Very Strong (pKa of H₂ ~36)Moderate
Substrate Scope Unactivated and activated alkyl halidesPrimarily for activated alkyl halides
Solvent Anhydrous THF, DMFAcetonitrile, DMF
Temperature 0 °C to RT (or gentle heating)Room Temperature to 80 °C
Work-up Aqueous quench requiredFiltration of salts
Advantages High reactivity, suitable for a broad range of alkyl halidesMilder conditions, easier work-up
Disadvantages Requires strictly anhydrous conditions, handling of NaHMay not be effective for less reactive alkyl halides

The Mitsunobu Reaction: A Mild Alternative for O-Alkylation

The Mitsunobu reaction provides a powerful and mild method for converting primary and secondary alcohols into a variety of functional groups, including ethers, with inversion of stereochemistry at a chiral center.[10][11] This reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12]

A key advantage of the Mitsunobu reaction is that it proceeds under neutral conditions and at low temperatures, making it compatible with a wide range of sensitive functional groups. The driving force for the reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[11]

Mechanism of the Mitsunobu Reaction

The mechanism of the Mitsunobu reaction is complex but can be summarized as follows:

  • Triphenylphosphine attacks the azodicarboxylate (e.g., DEAD) to form a betaine intermediate.[10]

  • The betaine deprotonates the nucleophile (in this case, the alcohol is often pre-mixed with another nucleophile like a carboxylic acid, but for ether formation, the alcohol itself can be the pronucleophile if a phenol is used as the acidic component, or another alcohol can be the nucleophile if the substrate alcohol is activated). For the purpose of forming an ether from an external alcohol, the substrate alcohol is activated.

  • The alkoxide formed from the substrate alcohol attacks the phosphorus atom of the activated complex, displacing the hydrazine derivative and forming an alkoxyphosphonium salt. This salt is a highly reactive intermediate with an excellent leaving group.

  • A suitable nucleophile then displaces the activated hydroxyl group via an SN2 reaction.

Diagram of Mitsunobu Reaction Workflow

Mitsunobu_Workflow Start Mix Substrate Alcohol, Triphenylphosphine, and Nucleophile (another alcohol or phenol) in THF Cool Cool to 0 °C Start->Cool Add_DEAD Slowly add DEAD/DIAD Cool->Add_DEAD React Stir at RT Add_DEAD->React Workup Aqueous Work-up React->Workup Purify Column Chromatography Workup->Purify Product O-Alkylated Product Purify->Product

Caption: A generalized workflow for performing a Mitsunobu reaction.

Experimental Protocol for Mitsunobu Reaction

This protocol describes the alkylation of 3-(6-methoxypyridin-3-yl)propan-1-ol using a simple alcohol as the alkylating agent.

Materials:

  • 3-(6-Methoxypyridin-3-yl)propan-1-ol

  • The alkylating alcohol (e.g., ethanol, propanol)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, dissolve 3-(6-methoxypyridin-3-yl)propan-1-ol (1.0 eq), the alkylating alcohol (1.5-2.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq) in THF dropwise to the stirred reaction mixture. An exothermic reaction may be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • The residue will contain the desired product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

  • Purify the crude product directly by column chromatography on silica gel. The byproducts can sometimes be challenging to separate, and careful chromatography is required.

Phase-Transfer Catalysis (PTC) for O-Alkylation

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants that are in different, immiscible phases.[13] For the O-alkylation of alcohols, PTC can facilitate the reaction between an aqueous solution of a strong base and the organic-soluble alcohol and alkylating agent.[14]

A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the hydroxide or alkoxide ion from the aqueous phase to the organic phase, where it can react with the alcohol and subsequently the alkylating agent.[15][16] This method avoids the need for strictly anhydrous conditions and expensive anhydrous solvents.

Principle of Phase-Transfer Catalyzed O-Alkylation
  • A strong aqueous base (e.g., 50% NaOH) deprotonates the alcohol at the interface of the two phases.

  • The phase-transfer catalyst (Q⁺X⁻) exchanges its counter-ion (X⁻) for the alkoxide (RO⁻) to form an ion pair (Q⁺OR⁻).

  • This ion pair is soluble in the organic phase and is transported into it.

  • In the organic phase, the alkoxide reacts with the alkyl halide (R'-X) to form the ether product (R-O-R'). The catalyst is regenerated in the process (Q⁺X⁻).

Diagram of Phase-Transfer Catalysis Cycle

PTC_Cycle Aqueous_Phase Aqueous Phase (NaOH) Organic_Phase Organic Phase (Substrate, Alkyl Halide) ROH_org R-OH QOR_org Q⁺OR⁻ ROH_org->QOR_org RX_org R'-X ROR_org R-O-R' RX_org->ROR_org QX_org Q⁺X⁻ RX_org->QX_org QOH_aq Q⁺OH⁻ QOH_aq->ROH_org Deprotonation QOR_org->RX_org Alkylation NaOH_aq Na⁺OH⁻ QX_org->NaOH_aq Regeneration NaOH_aq->QOH_aq Ion Exchange NaX_aq Na⁺X⁻

Caption: The catalytic cycle in phase-transfer catalyzed O-alkylation.

Experimental Protocol for Phase-Transfer Catalysis

Materials:

  • 3-(6-Methoxypyridin-3-yl)propan-1-ol

  • Alkyl halide

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • 50% (w/w) aqueous sodium hydroxide (NaOH) solution

  • Toluene or Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer, add 3-(6-methoxypyridin-3-yl)propan-1-ol (1.0 eq), the alkyl halide (1.5-2.0 eq), and the phase-transfer catalyst (0.05-0.1 eq) in toluene or DCM.

  • With vigorous stirring, add the 50% aqueous NaOH solution.

  • Heat the biphasic mixture to 40-60 °C and stir vigorously for several hours to a day. The efficiency of stirring is crucial for this reaction.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Separate the organic layer. Extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with water until the pH is neutral, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Summary and Recommendations

The O-alkylation of 3-(6-methoxypyridin-3-yl)propan-1-ol can be successfully achieved through several reliable methods. The choice of method should be guided by the specific requirements of the synthesis.

FeatureWilliamson (NaH)MitsunobuPhase-Transfer Catalysis
Generality High, very reliable for primary alcoholsHigh, good for sensitive substratesGood for simple alkyl halides
Conditions Anhydrous, basicNeutral, mildBiphasic, basic, aqueous
Reagents NaH, alkyl halidePPh₃, DEAD/DIAD, alcoholQuaternary ammonium salt, NaOH
Byproducts H₂ gas, inorganic saltsPPh₃=O, hydrazine derivativeMinimal
Ideal For General purpose, high-yield synthesisSubstrates with acid/base sensitive groupsScalable, cost-effective synthesis
Potential Issues Handling of NaH, strict anhydrous conditionsDifficult purification of byproductsRequires vigorous mixing, potential for side reactions with some substrates

For general-purpose alkylation with simple primary alkyl halides, the Williamson ether synthesis using sodium hydride (Protocol 1.A) is often the most robust and high-yielding method. For substrates containing sensitive functional groups that are incompatible with strong bases, the Mitsunobu reaction (Protocol 2.2) offers a mild and effective alternative, although purification can be more challenging. For large-scale and cost-effective syntheses where the use of anhydrous solvents is a concern, Phase-Transfer Catalysis (Protocol 3.2) is an excellent choice.

Researchers and drug development professionals are encouraged to screen these conditions on a small scale to determine the optimal pathway for their specific alkylating agent and desired product.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (2021, October 23). Williamson ether synthesis. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Verbicky Jr., J. W., & O'Neil, E. A. (1985). Chiral phase-transfer catalysis. Enantioselective alkylation of racemic alcohols with a nonfunctionalized optically active phase-transfer catalyst. The Journal of Organic Chemistry, 50(10), 1786-1787. [Link]

  • Verbicky Jr., J. W., & O'Neil, E. A. (1985). Chiral phase-transfer catalysis. Enantioselective alkylation of racemic alcohols with a nonfunctionalized optically active phase-transfer catalyst. The Journal of Organic Chemistry, 50(10), 1786–1787. [Link]

  • Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • JoVE. (2023, April 30). Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

  • ResearchGate. The α‐Alkylation of ketones with alcohols by phase‐transfer‐assisted borrowing hydrogen catalysis. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • PubMed. (2018, October 17). In Water and under Mild Conditions: α-Alkylation of Ketones with Alcohols by Phase-Transfer-Assisted Borrowing Hydrogen Catalysis. [Link]

  • Wang, M. L., & Tseng, Y. H. (2005). Analysis of Phase-Transfer-Catalyzed O-Alkylation Reaction Using Fractional Factorial Design Method. Chemical Engineering Communications, 192(5), 557-574. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • ResearchGate. A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. [Link]

  • Chemistry Stack Exchange. (2013, December 2). De-/protonation of R-OH group by acids and bases. [Link]

  • Organic Chemistry Tutor. Alcohols. [Link]

  • YouTube. (2020, December 2). 4: Deprotonation of an alcohol. [Link]

  • Master Organic Chemistry. (2014, October 17). Acidity and Basicity of Alcohols. [Link]

  • ResearchGate. (2021, February 11). Deprotonating alcohol in presence of amine?. [Link]

  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

  • Wiley-VCH. Organic Synthesis: General Remarks. [Link]

  • Evans, D. A. Chapter 1: Enolate Alkylations. [Link]

  • Macmillan Group. (2015, August 26). Alcohols as alkylating agents in heteroarene C–H functionalization. [Link]

  • MedCrave online. (2020, January 2). Selective alkylation of organic compounds. [Link]

  • PMC. (2024, May 18). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. [Link]

  • PMC - NIH. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [Link]

  • METTLER TOLEDO. Alkylation Reactions. [Link]

  • CNR-IRIS. (2023, April 1). Multicomponent Reaction-Assisted Drug Discovery: A Time. [Link]

  • MDPI. (2025, January 11). Special Issue “Advances in Drug Discovery and Synthesis”. [Link]

  • ResearchGate. (2025, August 7). Study on the Alkylation of Aromatic Hydrocarbons and Propylene. [Link]

  • Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]

  • Journal of Wildlife and Biodiversity. (2023, November 28). Study of mechanistic pathways in cross-linking reactions with palladium. [Link]

  • Nottingham ePrints. (2004, October 18). Synthesis of 3-dimensional Scaffolds for Application in Medicinal Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting oxidation side reactions of 3-(6-Methoxypyridin-3-yl)propan-1-ol

Topic: Troubleshooting Oxidation Side Reactions Target Molecule: 3-(6-Methoxypyridin-3-yl)propan-1-ol CAS Registry Number: (Analogous structures used for reference; specific CAS may vary by synthesis route) Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Oxidation Side Reactions Target Molecule: 3-(6-Methoxypyridin-3-yl)propan-1-ol CAS Registry Number: (Analogous structures used for reference; specific CAS may vary by synthesis route)

Executive Summary & Molecule Dashboard

This guide addresses the specific challenges of oxidizing 3-(6-Methoxypyridin-3-yl)propan-1-ol to its corresponding aldehyde (propanal) or carboxylic acid (propanoic acid).

The substrate presents a "Trojan Horse" challenge: it appears to be a simple primary alcohol, but the 6-methoxypyridine moiety introduces significant electronic effects that disrupt standard oxidation protocols.

Substrate Analysis: The "Danger Zones"
Functional GroupReactivity ProfilePotential Side Reaction
Primary Alcohol Target for oxidation.[1][2][3][4][5][6][7][8]Over-oxidation: Rapid conversion from Aldehyde

Carboxylic Acid.
Pyridine Nitrogen Basic and nucleophilic.N-Oxidation: Formation of Pyridine-N-oxide.[9] Catalyst Poisoning: Coordination to metal oxidants (Cr, Mn, V).
6-Methoxy Group Electron Donating Group (EDG).Ring Activation: Increases basicity of the Nitrogen, exacerbating N-oxidation risks. Ether Hydrolysis: Susceptible to cleavage under strong acidic conditions (e.g., Jones Reagent).

Troubleshooting Guide: Symptom, Cause, & Cure

Use this matrix to diagnose failed reactions.

SymptomProbable CauseTechnical Solution
Product is highly polar; Mass Spec shows M+16 peak. N-Oxidation. The oxidant attacked the nitrogen lone pair instead of (or in addition to) the alcohol.Switch Reagent: Avoid peracids (mCPBA) or unbuffered peroxides. Use DMP (Dess-Martin Periodinane) or TEMPO/BAIB , which are sterically or mechanistically less likely to attack the nitrogen.
Reaction stalls at <50% conversion (Chromium reagents). Catalyst Poisoning. The pyridine nitrogen is coordinating to the Chromium center, precipitating the oxidant.Buffer the System: If using PCC/PDC, add 1.5 eq. of anhydrous Sodium Acetate to buffer the reaction. Alternatively, switch to Swern oxidation (non-metal).
Yield is low; Strong "rotten cabbage" smell persists. Swern Side Reaction. Formation of thioethers or failure to quench properly.Temperature Control: Ensure Swern intermediate forms at -78°C. If the temperature rises before base addition, the Pummerer rearrangement can lead to side products.
Target was Aldehyde, but isolated Acid. Hydrate Oxidation. Water was present in the solvent, allowing the aldehyde to form a hydrate, which oxidizes further.[10]Water Scavenging: Use strictly anhydrous DCM. Add molecular sieves (3Å or 4Å) directly to the reaction flask (especially for PCC/PDC).
Loss of Methoxy group (M-14 or M-30 peaks). Acidic Hydrolysis. Strong acidic conditions cleaved the ether to the pyridone tautomer.Avoid Jones Reagent. Use basic or neutral conditions (TEMPO/Bleach at pH 8.6-9.5 or DMP).

Decision Logic & Workflow

The following flowchart guides the selection of the optimal oxidation method based on your specific constraints (Scale, Downstream Chemistry, and Purity).

OxidationLogic Start START: 3-(6-Methoxypyridin-3-yl)propan-1-ol Target What is the Target? Start->Target Aldehyde Target: ALDEHYDE Target->Aldehyde Acid Target: CARBOXYLIC ACID Target->Acid Scale Scale of Reaction? Aldehyde->Scale AcidMethod USE: TEMPO (cat) / NaClO2 (Pinnick variation) or TEMPO / Excess NaOCl Acid->AcidMethod Warning AVOID: Jones Reagent (Risk of Ether Cleavage) Acid->Warning Caution Small Small Scale (<1g) High Value Scale->Small Large Large Scale (>10g) Cost Sensitive Scale->Large DMP USE: Dess-Martin Periodinane (Mild, No N-Oxide, No Over-ox) Small->DMP TEMPO USE: TEMPO (cat) / NaOCl (Buffered pH 9, Cheap, Scalable) Large->TEMPO Swern USE: Swern Oxidation (Anhydrous, -78°C required) Large->Swern If Anhydrous req.

Caption: Decision matrix for selecting the oxidant. Green nodes indicate preferred pathways for aldehyde synthesis; Red nodes for carboxylic acid.

Deep Dive: The N-Oxidation Mechanism

Understanding why the side reaction occurs is the key to preventing it.

The nitrogen atom in the pyridine ring has a lone pair of electrons in an


 orbital perpendicular to the 

-system. In 6-methoxypyridine , the methoxy oxygen donates electron density into the ring (resonance effect), making that nitrogen lone pair more nucleophilic than in unsubstituted pyridine.
  • The Problem: Electrophilic oxidants (like

    
    -CPBA or unbuffered Permanganate) see two targets: the alcohol oxygen and the pyridine nitrogen.
    
  • The Solution (Sterics & Mechanism):

    • DMP (Dess-Martin Periodinane): The hypervalent iodine center is bulky. It coordinates readily with the alcohol (forming an alkoxy-iodinane intermediate) but is sterically hindered from effectively coordinating with the pyridine nitrogen.

    • TEMPO: Operates via a radical/oxoammonium mechanism that is highly specific to C-H abstraction alpha to the hydroxyl group. It does not transfer oxygen electrophilically to the nitrogen.

NOxidation Substrate Substrate: Pyridine-N Lone Pair Oxidant Electrophilic Oxidant (e.g., Peracid) Substrate->Oxidant Nucleophilic Attack NOxide SIDE PRODUCT: Pyridine N-Oxide Oxidant->NOxide O-Transfer to N Aldehyde TARGET: Aldehyde Oxidant->Aldehyde O-Transfer to C-H (Desired)

Caption: Mechanistic divergence. Electrophilic oxidants attack the N-lone pair. Radical/Hypervalent oxidants prefer the Alcohol C-H bond.

Recommended Protocols

Method A: Dess-Martin Periodinane (Gold Standard for Purity)

Best for: Small scale (mg to g), high-value intermediates, avoiding N-oxidation.

  • Preparation: Dissolve 3-(6-methoxypyridin-3-yl)propan-1-ol (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.1 M concentration].

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 equiv) in one portion at 0°C.

  • Reaction: Allow to warm to room temperature. Stir for 1-2 hours.

    • Checkpoint: Monitor by TLC.[11] The aldehyde usually runs slightly higher (less polar) than the alcohol.

  • Quench (Critical): Add a 1:1 mixture of saturated aqueous

    
     and saturated aqueous 
    
    
    
    (Sodium Thiosulfate).
    • Why? The thiosulfate reduces unreacted periodinane; the bicarbonate buffers the iodobenzoic acid byproduct.

  • Workup: Stir vigorously until the organic layer is clear (approx. 15 mins). Extract with DCM, dry over

    
    , and concentrate.
    
Method B: TEMPO/Bleach (Anelli Protocol)

Best for: Large scale, cost-efficiency, strict avoidance of over-oxidation.

  • Solvent: Dissolve substrate in DCM (or Toluene) and cool to 0°C. Add a small volume of water containing KBr (0.1 equiv) and

    
      (buffer to pH 8.6–9.5).
    
  • Catalyst: Add TEMPO (0.01 equiv / 1 mol%) .

  • Oxidant: Dropwise addition of aqueous NaOCl (Bleach, 1.05 - 1.1 equiv) .

    • Note: The solution color will change from orange (TEMPO) to yellow/pale as the oxoammonium species forms and is consumed.

  • Control: Monitor temperature. Keep

    
    C to prevent over-oxidation to the acid.
    
  • Quench: Add aqueous Sodium Sulfite (

    
    ).
    

Frequently Asked Questions (FAQs)

Q: Can I use Jones Reagent (Chromium Trioxide / Sulfuric Acid)? A: Not Recommended. While it oxidizes the alcohol, the strong sulfuric acid (pH < 1) can protonate the pyridine ring (making it difficult to extract) and, more critically, may hydrolyze the methoxy ether to a pyridone. It also generates toxic Chromium waste.

Q: I used PCC and my reaction turned into a black tar/gum. What happened? A: Pyridines coordinate strongly to Chromium. You likely formed a Pyridine-Chromium complex that crashed out. Fix: Add 1.5 equivalents of Sodium Acetate to the PCC reaction to buffer it, or switch to DMP.

Q: Can I use MnO2 (Manganese Dioxide)? A: Likely ineffective.


 is excellent for benzylic or allylic alcohols. Your substrate is homo-benzylic (separated by a propyl chain), meaning the alcohol is not activated enough for mild 

oxidation.

Q: How do I store the aldehyde? A: Pyridine-containing aldehydes are relatively unstable and can undergo aldol-like polymerizations or air oxidation to the acid. Store under Nitrogen/Argon in the freezer (-20°C) and use in the next step as soon as possible.

References

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer.
  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions.[8] The Journal of Organic Chemistry, 52(12), 2559-2562.

  • Meyer, S. D., & Schreiber, S. L. (1994). Acceleration of the Dess-Martin Oxidation by Water. The Journal of Organic Chemistry, 59(24), 7549-7552. (Details on DMP mechanism and buffering).

  • Hoover, J. M., & Stahl, S. S. (2011). Highly selective copper-catalyzed oxidation of primary alcohols to aldehydes using ambient air. Journal of the American Chemical Society, 133(42), 16901-16910. (Modern catalytic alternatives).

  • Cha, J. H., et al. (2002). Facile oxidation of alcohols to aldehydes and ketones with PCC on silica gel. Bulletin of the Korean Chemical Society.

Sources

Optimization

Optimizing solvent selection for 3-(6-Methoxypyridin-3-yl)propan-1-ol crystallization

[1] Executive Summary Crystallizing 3-(6-Methoxypyridin-3-yl)propan-1-ol presents a unique set of challenges due to its structural duality. The molecule contains a basic pyridine ring (hydrogen bond acceptor), a polar hy...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Crystallizing 3-(6-Methoxypyridin-3-yl)propan-1-ol presents a unique set of challenges due to its structural duality. The molecule contains a basic pyridine ring (hydrogen bond acceptor), a polar hydroxyl tail (hydrogen bond donor), and a lipophilic methoxy group.[1] This combination often leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than nucleation.[1]

This guide provides a first-principles approach to selecting solvent systems that suppress LLPS and promote distinct crystal lattice formation.[1]

Module 1: Solvent Selection Strategy

The Thermodynamics of Solubility

For this specific pyridine-alcohol derivative, a single-solvent system is rarely effective.[1] The molecule is too soluble in alcohols (leading to yield loss) and insoluble in alkanes (leading to oiling out). You must utilize a Binary Solvent System .[1]

Recommended Solvent Classes
Solvent ClassRoleSpecific RecommendationsWhy?
Primary Solvent (Good) DissolverIsopropyl Acetate (IPAc) , Toluene , or MTBE Moderate polarity dissolves the pyridine core without forming overly strong H-bonds that inhibit nucleation.[1]
Co-Solvent (Modifier) Polarity Tuner2-Propanol (IPA) or Ethanol Use sparingly (<5%).[1] Prevents oiling out by bridging the polarity gap between the solute and the antisolvent.[1]
Antisolvent (Poor) Desaturatorn-Heptane or Methylcyclohexane Induces supersaturation.[1] Methylcyclohexane is preferred over heptane as its slightly higher cyclic density often matches aromatic packing better.[1]
Workflow: The "Cloud Point" Determination

Do not blindly add antisolvent.[1] Follow this titration protocol to determine the Metastable Zone Width (MSZW).

  • Dissolution: Dissolve 1g of crude material in 5 vol (5 mL) of Primary Solvent at 40°C.

  • Titration: Add Antisolvent dropwise until a faint turbidity persists (Cloud Point).[1]

  • Clearance: Add 100 µL of Primary Solvent to clear the solution.

  • Cooling: Ramp temperature down at 0.5°C/min.

  • Observation: If oil droplets form before crystals, Stop . You have hit the Spinodal Curve (LLPS).[1] See Module 2.

Module 2: Troubleshooting "Oiling Out" (LLPS)

The Mechanism

Oiling out occurs when the attractive forces between solute molecules are significantly stronger than the solute-solvent interactions, causing the system to separate into a solute-rich liquid phase before it can organize into a crystal lattice.[2][3]

Diagram: The LLPS vs. Nucleation Pathway

The goal is to stay in the "Nucleation Zone" and avoid the "Oiling Out Zone."

G Start Homogeneous Solution (High Temp) Cooling Controlled Cooling (0.2 - 0.5°C/min) Start->Cooling Decision Supersaturation State Cooling->Decision LLPS Hit Spinodal Curve (Oiling Out) Decision->LLPS High Supersaturation or Poor Solvent Choice Nucleation Hit Metastable Limit (Nucleation) Decision->Nucleation Optimized Zone LLPS->Start Re-heat & Add Polar Co-solvent Amorphous Gum/Amorphous Solid (Impure) LLPS->Amorphous Solvent Evaporation Crystal Crystalline Solid (Pure) Nucleation->Crystal Crystal Growth

Caption: Phase diagram logic showing the critical divergence between oiling out (failure) and nucleation (success).

Corrective Actions for Oiling Out
  • Seed at High Temperature: Add 0.5% wt seed crystals before the cloud point is reached (approx. 5-10°C above the oiling temperature).[1] This provides a surface for growth, bypassing the energy barrier of nucleation.[1]

  • The "Iso-Refractive" Technique: If oiling persists, switch your antisolvent to Diisopropyl Ether (DIPE) .[1] Ethers often have better miscibility with pyridine alcohols than alkanes, reducing the interfacial tension that drives oil droplet formation.[1]

  • Salt Formation (The Nuclear Option): If the free base is a low-melting solid (<40°C) or persistent oil, convert it to a salt.[1]

    • Recommendation:Oxalate or Hydrochloride salts.[1]

    • Protocol: Dissolve free base in EtOAc; add 1.05 eq of Oxalic acid dissolved in minimal hot EtOH. Cool slowly.

Module 3: Impurity Rejection Protocols

Pyridine derivatives often carry specific impurities (N-oxides or des-methyl analogs).[1] Crystallization is the most effective purification method if controlled correctly.[1]

Experimental Workflow: Temperature Cycling

Temperature cycling (Ostwald Ripening) promotes the growth of large, pure crystals at the expense of small, impure fines and oil droplets.[1]

Workflow Step1 1. Dissolve (50°C) Step2 2. Cool to Cloud Point (35°C) Step1->Step2 Step3 3. Heat Pulse (45°C for 30 min) Step2->Step3 Dissolves Fines/Oils Step4 4. Slow Cool (0.1°C/min to 0°C) Step3->Step4 Promotes Growth Step5 5. Filter & Wash (Cold Heptane) Step4->Step5

Caption: Temperature cycling protocol to dissolve microscopic oil droplets and promote pure crystal growth.

Frequently Asked Questions (FAQs)

Q1: My product is separating as a yellow oil at the bottom of the flask. Is it ruined? A: No. This is classic LLPS. Do not cool further; it will only harden into a gum.[1]

  • Fix: Re-heat the mixture until homogeneous. Add 5-10% volume of a polar solvent (like IPA or EtOAc) to increase the solubility of the oil phase.[1] Then, seed the solution while hot and cool very slowly.

Q2: Why is the melting point of my crystals 10°C lower than the literature value? A: This usually indicates solvate formation or trapped solvent.[1] Pyridine alcohols are notorious for forming channel solvates with chlorinated solvents or water.[1]

  • Fix: Dry the sample under high vacuum ( < 10 mbar) at 40°C for 24 hours. If the MP remains low, run an NMR to check for solvent peaks.[1] You may need to recrystallize from a non-solvate-forming solvent like Isopropyl Acetate/Heptane .[1]

Q3: Can I use water as an antisolvent? A: Avoid. While the hydroxyl group makes the molecule somewhat water-soluble, the pyridine ring's basicity complicates things.[1] Water often causes the formation of sticky hydrates or emulsions that are impossible to filter.[1] Stick to organic antisolvents (alkanes/ethers).[1]

Q4: The solution turned pink/red during crystallization. Why? A: Pyridine derivatives are sensitive to oxidation, forming N-oxides which are often colored.[1]

  • Fix: Ensure all crystallization solvents are degassed (sparged with Nitrogen) and keep the headspace inert. Add a trace amount of antioxidant (e.g., BHT) if permissible in your final formulation.[1]

References

  • Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1] (Foundational text on solubility curves and MSZW determination).

  • Beckmann, W. (2000).[1] "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 4(5), 372–383.[1]

  • Veverka, M., et al. (2013).[1] "Screening of Salt Forms of Pyridine Derivatives to Improve Solid-State Properties." Chemical Papers, 67, 1221–1229.[1] (Specific relevance to pyridine-alcohol salt formation).

  • Deneau, E., & Steele, G. (2005).[1] "An In-Line Study of Oiling Out and Crystallization." Organic Process Research & Development, 9(6), 943–950.[1]

Sources

Troubleshooting

Technical Support Center: Stability of 3-(6-Methoxypyridin-3-yl)propan-1-ol

Welcome to the technical support guide for 3-(6-Methoxypyridin-3-yl)propan-1-ol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical guidance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(6-Methoxypyridin-3-yl)propan-1-ol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound, particularly under acidic conditions. Here, we will move beyond simple statements of stability to explore the underlying chemical principles and provide robust, actionable protocols for your experiments.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of 3-(6-Methoxypyridin-3-yl)propan-1-ol in acidic environments.

Q1: What are the primary stability concerns for 3-(6-Methoxypyridin-3-yl)propan-1-ol in acidic media?

The two primary points of reactivity on the molecule under acidic conditions are the pyridine nitrogen and the 6-position methoxy group.

  • Pyridine Nitrogen Protonation: The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp2 orbital, which is not part of the aromatic system.[1] This makes the nitrogen basic (the pKa of the conjugate acid, pyridinium, is approximately 5.25) and readily available for protonation by an acid.[1] This initial acid-base reaction forms a pyridinium salt, which can alter the compound's solubility and electronic properties.

  • Methoxy Group Hydrolysis: The 6-methoxy group is the most probable site of degradation. Under acidic conditions, particularly with heating, the ether linkage can be hydrolyzed. This reaction would replace the methoxy group (-OCH₃) with a hydroxyl group (-OH), yielding 3-(6-hydroxypyridin-3-yl)propan-1-ol. This product exists in a tautomeric equilibrium with its corresponding pyridone form. The acid-catalyzed hydrolysis of methoxypyridines to hydroxypyridines is a known transformation.[2]

Q2: How does pH affect the stability of the compound?

The stability is highly pH-dependent. As the pH of the solution decreases (becomes more acidic), the concentration of protons (H⁺) increases. This drives the equilibrium towards the protonated pyridinium form. While protonation itself is not degradation, it makes the pyridine ring more electron-deficient. This heightened electrophilicity, combined with the presence of water and potentially elevated temperatures, facilitates the hydrolysis of the methoxy group. Therefore, the rate of degradation is expected to increase significantly at lower pH values.

Q3: What are the likely degradation products I should be looking for?

You should primarily monitor for the appearance of a more polar compound on your analytical systems (e.g., Reverse-Phase HPLC).

Degradation Product Structure Expected Properties Notes
Major: 3-(6-Hydroxypyridin-3-yl)propan-1-ol (and its pyridone tautomer)More polar than the parent compound. Will have a shorter retention time in RP-HPLC. Mass will be 14 Da less than the parent (loss of CH₂).This is the most likely degradation product from acid-catalyzed hydrolysis.
Minor: 3-(6-Methoxypyridin-3-yl)prop-2-en-1-ol or related alkenes (Various isomers possible)Less polar than the parent compound. Will have a longer retention time in RP-HPLC. Mass will be 18 Da less than the parent (loss of H₂O).This could result from acid-catalyzed dehydration of the propanol side chain, though this typically requires harsher conditions (concentrated strong acids, high heat).

Q4: Is the propanol side chain itself reactive under typical acidic conditions?

The primary alcohol of the propanol side chain is relatively stable under mild acidic conditions (e.g., dilute HCl, TFA in mobile phase at room temperature). However, under more forcing conditions, such as prolonged heating with strong, non-nucleophilic acids (e.g., H₂SO₄), acid-catalyzed dehydration could occur to form an alkene. If the solvent is a nucleophilic alcohol (e.g., methanol, ethanol), there is a possibility of forming an ether, although this is less likely than the primary degradation pathway of the methoxy-pyridine core.

Troubleshooting Guide: Unexpected Results in Your Experiment

This section is for when you observe potential degradation and need to diagnose the issue.

Issue 1: "A new, more polar peak is appearing in my RP-HPLC chromatogram after acidic treatment or storage in an acidic mobile phase."

  • Probable Cause: This is the classic signature of methoxy group hydrolysis. The resulting hydroxyl group makes the molecule more polar, causing it to elute earlier from a non-polar (e.g., C18) column.

  • Troubleshooting Steps:

    • Confirm the Mass: Analyze the sample using LC-MS. The new peak should have a molecular weight that is 14 Da lower than the parent compound, corresponding to the substitution of -OCH₃ (31 Da) with -OH (17 Da).

    • Perform a Forced Degradation Study: Intentionally stress the compound under controlled acidic conditions (see Protocol 1 below). If the peak area of the new impurity increases over time while the parent peak area decreases, it strongly supports the hypothesis that it is a degradation product.

    • Check Your Mobile Phase: If you are using an acidic mobile phase (e.g., with formic acid or TFA) for an extended period, especially with light exposure or elevated column temperatures, degradation can occur on the instrument. Prepare fresh mobile phase daily and consider storing samples in a neutral buffer in the autosampler if sequences are long.

Issue 2: "My sample solution turned yellow/brown after adding a strong acid."

  • Probable Cause: While simple protonation can sometimes alter the chromophore and cause a slight color change, a distinct yellow or brown color often indicates the formation of more complex degradation products or condensation products. Prolonged exposure to strong acid and heat can sometimes lead to polymerization or other side reactions in pyridine derivatives.[3]

  • Troubleshooting Steps:

    • Analyze Immediately: Acquire an HPLC and LC-MS profile of the colored solution immediately. Look for a complex mixture of products, not just a single new peak.

    • Re-evaluate Conditions: The conditions are likely too harsh. Reduce the acid concentration, lower the temperature, or decrease the reaction time. Determine if such extreme acidity is truly necessary for your experimental goal.

    • Inert Atmosphere: If oxidative degradation is a possibility, repeat the experiment under an inert atmosphere (Nitrogen or Argon) to see if the color change is mitigated.

Protocols & Methodologies
Key Degradation Pathway Visualization

The primary anticipated degradation pathway for 3-(6-Methoxypyridin-3-yl)propan-1-ol in acid involves protonation followed by hydrolysis of the methoxy group.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Degradation Pathways Parent 3-(6-Methoxypyridin-3-yl)propan-1-ol Protonated Pyridinium Salt Parent->Protonated + H⁺ Protonated->Parent - H⁺ (Equilibrium) Hydrolysis Major Product: 3-(6-Hydroxypyridin-3-yl)propan-1-ol (Pyridone Tautomer) Protonated->Hydrolysis + H₂O - CH₃OH (Hydrolysis) Dehydration Minor Product: Alkene derivative Protonated->Dehydration - H₂O (Dehydration)

Caption: Potential degradation pathways under acidic conditions.

Protocol 1: Forced Degradation Study (Acid Stress)

This protocol is designed to intentionally degrade the compound to identify potential liabilities and degradation products, a common practice in pharmaceutical development.[4]

Objective: To assess the stability of 3-(6-Methoxypyridin-3-yl)propan-1-ol in an acidic solution over time.

Materials:

  • 3-(6-Methoxypyridin-3-yl)propan-1-ol

  • Methanol or Acetonitrile (HPLC grade)

  • Deionized Water

  • Hydrochloric Acid (HCl), 0.1 M and 1.0 M solutions

  • Sodium Hydroxide (NaOH), 0.1 M and 1.0 M solutions (for quenching)

  • Class A volumetric flasks, pipettes

  • HPLC vials

  • HPLC or LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Sample Preparation:

    • Label three sets of vials for different conditions: "Control," "0.1 M HCl," and "1.0 M HCl."

    • For each condition, prepare samples at multiple time points (e.g., T=0, 2, 4, 8, 24 hours).

    • To a 10 mL volumetric flask, add 1.0 mL of the stock solution.

    • For the "Control," dilute to volume with 50:50 Methanol:Water.

    • For "0.1 M HCl," dilute to volume with 0.1 M HCl.

    • For "1.0 M HCl," dilute to volume with 1.0 M HCl.

    • This results in a final drug concentration of 100 µg/mL.

  • Incubation:

    • Place all flasks in a controlled temperature bath set to 60 °C. (Note: Temperature can be adjusted based on observed stability).

  • Time Point Sampling & Quenching:

    • At each time point (0, 2, 4, 8, 24h), withdraw an aliquot (e.g., 1.0 mL) from each flask.

    • Immediately quench the reaction by adding an equimolar amount of NaOH to neutralize the acid (e.g., add 1.0 mL of 0.1 M NaOH to the 0.1 M HCl sample). This prevents further degradation before analysis.

    • Transfer the quenched sample to an HPLC vial.

  • Analysis:

    • Analyze all samples by a suitable HPLC method (see Protocol 2).

    • Record the peak area of the parent compound and any new peaks that appear.

    • Calculate the percentage of the parent compound remaining and the percentage of each new impurity (as % of total peak area).

Experimental Workflow Diagram

G start Start: Prepare 1 mg/mL Stock Solution prep Prepare Samples: - Control (50:50 MeOH/H₂O) - 0.1 M HCl - 1.0 M HCl start->prep incubate Incubate all samples at 60°C prep->incubate timepoint At each time point (0, 2, 4, 8, 24h)... incubate->timepoint sample Withdraw Aliquot timepoint->sample quench Quench Acid with NaOH sample->quench analyze Analyze via HPLC / LC-MS quench->analyze data Calculate % Parent Remaining & % Impurity Formed analyze->data data->timepoint Next time point end_node End: Stability Profile Generated data->end_node

Caption: Workflow for a forced acid degradation study.

Protocol 2: Generic Reverse-Phase HPLC Method for Stability Analysis

This method serves as a starting point for separating 3-(6-Methoxypyridin-3-yl)propan-1-ol from its primary, more polar degradation product. Method optimization will be required.

  • Instrumentation: HPLC with UV or DAD detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Linear gradient from 95% to 5% B

    • 18.1-22 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: 270 nm (Note: A full UV scan should be performed to determine the optimal wavelength).

  • Expected Elution Order:

    • 3-(6-Hydroxypyridin-3-yl)propan-1-ol (Degradation Product)

    • 3-(6-Methoxypyridin-3-yl)propan-1-ol (Parent Compound)

References
  • Piechowska, M., Paczkowska, M., Cielecka-Piontek, J. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. Available from: [Link]

  • Falcinelli, S., Rosi, M., Balucani, N. (n.d.). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Life, 11(3), 209. Available from: [Link]

  • Falcinelli, S., Rosi, M., Balucani, N. (2021). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. ResearchGate. Available from: [Link]

  • Oropollo, A. T. (1956). Investigation of the acid degradation of 2-(4-methoxybenzylamino)-pyridine. Digital Commons @ NJIT. Available from: [Link]

  • Hirst, G. C., Johnson, T. O., Overman, L. E. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 14(2), 534-537. Available from: [Link]

  • Sims, G. K., O'Loughlin, E. J. (1989). Degradation of Pyridine Derivatives in Soil. Soil Science Society of America Journal, 53(4), 1104-1110. Available from: [Link]

  • U.S. Patent No. 4,942,239. (1990). Process for the production of 2-hydroxypyridine. Google Patents.
  • Ni, J., He, J. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(15), e00910-18. Available from: [Link]

  • Ni, J., He, J. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed. Available from: [Link]

  • Wikipedia contributors. (n.d.). Pyridine. Wikipedia. Available from: [Link]

  • Chemistry Stack Exchange. (2017). The pyridine/benzene stability 'paradox'?. Chemistry Stack Exchange. Available from: [Link]

  • Bolte, M., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. Available from: [Link]

  • Royal Society of Chemistry. (2013). Analytical Methods. Analytical Methods, 5, 5037-5043. Available from: [Link]

  • van der Mee, L., et al. (2020). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. Chemistry – A European Journal. Available from: [Link]

  • ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4- and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. ResearchGate. Available from: [Link]

  • Al-Zaydi, K. M., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4072. Available from: [Link]

  • University of Bristol. (2025). Pyridine - Molecule of the Month. University of Bristol. Available from: [Link]

  • Ielo, L., et al. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Molecules, 28(17), 6205. Available from: [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Ministry of the Environment, Government of Japan. Available from: [Link]

  • Eurofins. (n.d.). Analytical Method Summaries. Eurofins. Available from: [Link]

  • Cordon, J. R., et al. (2018). Nucleophilic Dearomatization of Activated Pyridines. Molecules, 23(12), 3236. Available from: [Link]

  • ResearchGate. (n.d.). Rapid Amination of Methoxy Pyridines with Aliphatic Amines. ResearchGate. Available from: [Link]

  • Comins, D. L., et al. (n.d.). Functionalisation of 2-Methoxy-6-methylpyridine. Tetrahedron. Available from: [Link]

  • Mongin, F., et al. (2012). Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. The Journal of Organic Chemistry, 77(17), 7475-7483. Available from: [Link]

  • U.S. Environmental Protection Agency. (2026). Analytical Methods. U.S. Environmental Protection Agency. Available from: [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 1-Methoxy-2-propanol, 98%. Cole-Parmer. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. Available from: [Link]

  • Somkuwar, S. (2024). Chemical Stability of Drugs. IIP Series. Available from: [Link]

  • Al-Akayleh, F., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 26(9), 2539. Available from: [Link]

Sources

Optimization

Technical Support Center: Metal Remediation for 3-(6-Methoxypyridin-3-yl)propan-1-ol

Current Status: Online Ticket Queue: Active Lead Scientist: Dr. Arisato (Senior Application Scientist) Welcome to the Metal Remediation Support Center You are likely here because your synthesis of 3-(6-Methoxypyridin-3-y...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket Queue: Active Lead Scientist: Dr. Arisato (Senior Application Scientist)

Welcome to the Metal Remediation Support Center

You are likely here because your synthesis of 3-(6-Methoxypyridin-3-yl)propan-1-ol (hereafter referred to as Target-Py-OH ) has stalled at the purification stage.

Whether you synthesized this via Sonogashira coupling (followed by hydrogenation) or Heck reaction , you are dealing with a specific chemotype: a basic pyridine nitrogen capable of chelating transition metals. This creates a "tug-of-war" between your product and your purification method, often resulting in residual Palladium (Pd) or Copper (Cu) levels exceeding ICH Q3D limits.

This guide is structured as a dynamic troubleshooting desk. We address the chemistry, not just the protocol.

Module 1: Diagnosis & Triage

Before selecting a remediation strategy, confirm the nature of your impurity. Visual cues are often misleading in pyridine chemistry.

Quick Reference: The "Color" Diagnostic
ObservationLikely ContaminantMechanism
Dark Brown / Black Colloidal Pd(0)Aggregated metal nanoparticles. Hard to filter; requires adsorption (Carbon/Celite).
Orange / Red Pd(II) - Ligand ComplexSoluble Pd coordinated to phosphines or your product's pyridine ring. Requires chelation (Thiol/DMT).
Green / Blue Copper (Cu)Oxidized Cu salts (common if Sonogashira was used). Requires EDTA or Amine scavengers.
Yellowing of Oil Pyridine N-OxideOxidation byproduct (not metal), but often co-elutes. Check LC-MS.
Regulatory Targets (ICH Q3D)
  • Oral Administration: < 10 ppm (assuming 10g daily dose).[1]

  • Parenteral Administration: < 1 ppm.

  • Note:Target-Py-OH is often an oil or low-melting solid. Crystallization is rarely efficient as a primary metal removal step for this specific intermediate.

Module 2: The Scavenger Selection Engine

The Pyridine nitrogen in Target-Py-OH is a soft base. If you use a scavenger with weak binding affinity, the Pd will stay attached to your product. You must use a scavenger with a binding constant (


) significantly higher than that of the pyridine-Pd complex.
Decision Logic: Selecting the Right Scavenger

ScavengerSelection Start START: Metal Contamination Type? Pd_Type Palladium (Pd) Start->Pd_Type Cu_Type Copper (Cu) Start->Cu_Type Pd_State Is the Pd Colloidal (Black) or Ionic (Orange)? Pd_Type->Pd_State Cu_Sol Amine or EDTA Functionalized Silica Cu_Type->Cu_Sol Colloidal Colloidal Pd(0) Pd_State->Colloidal Ionic Ionic Pd(II) Pd_State->Ionic Carbon Activated Carbon (Darco KB-G) + Celite Filtration Colloidal->Carbon Solvent Solvent System? Ionic->Solvent Organic Organic (DCM, EtOAc, THF) Solvent->Organic Aqueous Aqueous / Polar (MeOH, Water) Solvent->Aqueous Thiol SiliaMetS Thiol (Standard) Organic->Thiol Standard DMT SiliaMetS DMT (For Hindered/Pyridine Complexes) Organic->DMT If Thiol Fails NAC Aqueous Wash: N-Acetylcysteine + Ammonia Aqueous->NAC

Figure 1: Decision matrix for selecting the appropriate purification method based on metal species and solvent conditions.

Module 3: Troubleshooting Tickets (Protocols)

Ticket #101: "I used Silica-Thiol, but Pd levels plateaued at 200 ppm."

Diagnosis: This is the "Pyridine Effect." The pyridine nitrogen in Target-Py-OH is competing with the thiol ligands on the silica. If the Pd-Pyridine bond is strong, standard Thiol silica may not displace it efficiently.

Solution: The "DMT" Switch Switch to SiliaMetS® DMT (Dimercaptotriazine). The DMT ligand forms a tridentate complex with Pd, which is thermodynamically more stable than the monodentate Pyridine-Pd complex.

Protocol:

  • Dissolve crude Target-Py-OH in THF or Ethyl Acetate (10 mL solvent per 1 g product).

  • Add SiliaMetS® DMT (4 equivalents relative to residual Pd content; if unknown, use 5-10 wt%).

  • Critical Step: Add 1% v/v Acetic Acid. Why? Protonating a small fraction of the pyridine makes it a worse ligand, shifting the equilibrium toward the scavenger.

  • Stir at 50°C for 4 hours. (Heat is required to overcome the activation energy of ligand exchange).

  • Filter through a 0.45 µm PTFE membrane or Celite pad.

  • Wash the cake with clean solvent.

Ticket #102: "My product is an oil and I can't use silica scavengers. Is there a wash?"

Diagnosis: You need a liquid-liquid extraction method. Standard EDTA washes often fail for Pd because Pd-EDTA kinetics are slow.

Solution: The N-Acetylcysteine (NAC) Wash This is the "Gold Standard" for removing Pd from basic nitrogen compounds. NAC contains both a thiol and a carboxylic acid, stripping Pd effectively.

Protocol:

  • Dissolve Target-Py-OH in a water-immiscible solvent (DCM or EtOAc).

  • Prepare a 0.5 M aqueous solution of N-Acetylcysteine .

  • Add the aqueous NAC solution (0.5 eq relative to product, or excess if Pd is high) to the organic layer.

  • Heat the biphasic mixture to 40-50°C with vigorous stirring for 2 hours. Note: Room temperature washing is often insufficient for Pd extraction.

  • Cool to room temperature.

  • pH Adjustment: Add aqueous Ammonia (28%) or NaOH until the aqueous layer is pH ~8-9.

    • Mechanism:[2] At high pH, the carboxylic acid on NAC is deprotonated, making the Pd-NAC complex highly water-soluble and preventing it from re-extracting into the organic phase.

  • Separate layers. Wash the organic layer with water (2x) to remove residual NAC.

Ticket #103: "I have a green tint (Copper) and Pd."

Diagnosis: Likely carryover from a Sonogashira coupling. Thiol scavengers are excellent for Pd but only mediocre for Cu.

Solution: The "Double-Tap" Approach You need a mixed-mode scavenger system.

Protocol:

  • Step 1 (Copper): Wash the organic solution with 10% aqueous EDTA/NH₄OH solution. Shake vigorously. The blue copper-EDTA complex will migrate to the water layer. Repeat until the aqueous layer is colorless.

  • Step 2 (Palladium): Dry the organic layer (Na₂SO₄). Add SiliaMetS® Thiol (5 wt%) and stir at RT for 2 hours.

  • Filter.[3][4]

Module 4: Performance Data & Expectations

The following table summarizes expected clearance rates for Target-Py-OH based on internal benchmarks for pyridine-containing intermediates.

MethodTarget MetalInitial LoadFinal LoadRecovery of Product
Crystallization Pd / Cu2000 ppm400 ppm75% (Poor for oils)
Activated Carbon Pd(0)2000 ppm150 ppm85% (Non-specific loss)
SiliaMetS® Thiol Pd(II)2000 ppm< 20 ppm> 95%
SiliaMetS® DMT Pd(II)2000 ppm< 5 ppm > 95%
NAC Wash Pd(II)2000 ppm< 10 ppm90-95%

References

  • ICH Q3D Elemental Impurities . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Removal of Palladium from Organic Reaction Mixtures by Flow Extraction with Aqueous N-Acetylcysteine . Organic Process Research & Development. [Link]

  • Practical Methods for the Removal of Palladium from Reaction Mixtures . Garrett, C. E., & Prasad, K. (2004). Advanced Synthesis & Catalysis. [Link]

Sources

Troubleshooting

Overcoming steric hindrance in reactions involving 3-(6-Methoxypyridin-3-yl)propan-1-ol

Topic: Overcoming Steric Hindrance in Coupling & Functionalization Document ID: TSC-2024-PYR-03 Status: Active Audience: Medicinal Chemists, Process Chemists Executive Summary & Decision Matrix The Challenge: 3-(6-Methox...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in Coupling & Functionalization Document ID: TSC-2024-PYR-03 Status: Active Audience: Medicinal Chemists, Process Chemists

Executive Summary & Decision Matrix

The Challenge: 3-(6-Methoxypyridin-3-yl)propan-1-ol (CAS: 101773-68-6) presents a deceptive structural profile. While the primary alcohol appears accessible via the propyl linker, the pyridine nitrogen and the methoxy group at position 6 create electronic and conformational effects that complicate coupling with sterically hindered partners . Furthermore, direct functionalization of the pyridine ring is often thwarted by the shielding effects of the methoxy substituent.

The Solution: Standard protocols (e.g., DEAD/PPh3 Mitsunobu, DCC coupling) often fail here due to pKa mismatches or steric crowding at the transition state. This guide provides validated "High-Pressure" protocols using Tsunoda reagents and Yamaguchi esterification to overcome these barriers.

Interactive Troubleshooting Flowchart

Use this logic tree to select the correct protocol for your specific blockage.

StericSolutions Start Identify the Steric Block Target What is the Target? Start->Target Ether Ether/Amine Bond (Mitsunobu) Target->Ether Ester Ester Bond (Acylation) Target->Ester Ring Pyridine Ring Modification Target->Ring Bulky Is the Partner Bulky/Weak Nucleophile? Ether->Bulky AcidBulk Is the Acid Hindered? Ester->AcidBulk CHAct Protocol C: AgF2 Mediated C-H Act. Ring->CHAct Ortho-Functionalization Dead Standard DEAD/PPh3 (Likely to Fail) Bulky->Dead Yes (Standard) ADDP Protocol A: ADDP/PBu3 (Tsunoda) Bulky->ADDP Use High Pressure Yamaguchi Protocol B: Yamaguchi Esterification AcidBulk->Yamaguchi Steric Relief

Figure 1: Decision matrix for selecting the appropriate coupling strategy based on steric and electronic constraints.

Protocol A: The "Impossible" Etherification (Modified Mitsunobu)

Scenario: You are trying to couple the alcohol to a sterically hindered phenol, a sulfonamide, or a heterocycle with a pKa > 11. The Failure Mode: Standard DEAD/PPh3 fails because the bulky nucleophile cannot attack the alkoxyphosphonium intermediate fast enough, leading to the formation of the


-alkylated hydrazide byproduct.
The Solution: ADDP/PBu3 (Tsunoda Reagent)

We replace DEAD with 1,1'-(azodicarbonyl)dipiperidine (ADDP) and PPh3 with tributylphosphine (PBu3) .[1]

  • Why it works: ADDP is more basic than DEAD, stabilizing the betaine intermediate. PBu3 is a stronger nucleophile and smaller than PPh3, accelerating the formation of the active alkoxyphosphonium species despite steric crowding.

Step-by-Step Methodology

Reagents:

  • Substrate: 3-(6-Methoxypyridin-3-yl)propan-1-ol (1.0 equiv)

  • Nucleophile (e.g., hindered phenol): (1.5 equiv)

  • ADDP: (1.5 equiv)

  • PBu3: (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene (0.1 M concentration)

Procedure:

  • Preparation: Dissolve the alcohol and the nucleophile (phenol/imide) in anhydrous THF under Argon.

  • Reagent Addition (Critical): Add ADDP solid to the reaction mixture at 0°C. Stir for 5 minutes.

  • Phosphine Injection: Add PBu3 dropwise via syringe. The reaction may turn slightly yellow/orange.

  • Temperature Ramp: Allow to warm to Room Temperature (RT).

    • Steric Check: If the nucleophile is extremely bulky (e.g., 2,6-disubstituted phenol), heat the reaction to 60°C . ADDP is thermally stable, unlike DEAD.

  • Validation (Self-Check):

    • TLC: Look for the disappearance of the alcohol.

    • Visual: A white precipitate (ADDP-H2 byproduct) often forms as the reaction proceeds. This is a good sign.

  • Workup: Dilute with Et2O/Hexanes to precipitate more phosphine oxide and hydrazide. Filter. Concentrate and purify via flash chromatography.

Data Comparison:

Parameter Standard (DEAD/PPh3) Modified (ADDP/PBu3)
pKa Limit ~11 ~13-14
Steric Tolerance Low High
Thermal Stability Decomposes >40°C Stable up to 80°C

| Byproduct Removal | Difficult (Ph3PO) | Easier (PBu3O is water soluble/volatile) |

Protocol B: Coupling to Hindered Carboxylic Acids (Yamaguchi)

Scenario: Esterification of the alcohol with a bulky scaffold (e.g., a tricyclic core or an amino acid with bulky protecting groups). The Failure Mode: DCC/EDC couplings stall because the


-acylisourea intermediate is too crowded to be attacked by the primary alcohol.
The Solution: Yamaguchi Esterification

Utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride.[2][3]

  • Mechanistic Insight: The mixed anhydride is attacked by DMAP (super-nucleophile) at the less hindered carbonyl (the target acid's carbonyl, not the trichlorobenzoyl one), generating a highly reactive acyl-pyridinium species that effectively "launches" the acyl group onto the alcohol.

Step-by-Step Methodology

Reagents:

  • Hindered Carboxylic Acid (1.0 equiv)[4]

  • Yamaguchi Reagent (TCBC): (1.1 equiv)

  • Et3N: (1.5 equiv)

  • DMAP: (1.5 - 2.0 equiv)

  • Substrate: 3-(6-Methoxypyridin-3-yl)propan-1-ol (1.0 equiv)

Procedure:

  • Mixed Anhydride Formation:

    • Dissolve the hindered acid and Et3N in Toluene or THF.

    • Add TCBC dropwise at 0°C.

    • Stir at RT for 1 hour. Checkpoint: A white precipitate (Et3N·HCl) must form.

  • Alcohol Addition:

    • Add the alcohol solution slowly.

    • Crucial Step: Add DMAP (dissolved in solvent) last.

  • Reaction: Stir at RT. If conversion is slow after 2 hours, heat to 40°C.

  • Workup: Quench with saturated NaHCO3. The trichlorobenzoic acid byproduct is removed during the basic wash.

Yamaguchi Step1 Step 1: Mixed Anhydride (Acid + TCBC) Step2 Step 2: DMAP Attack (Regioselective at Target Carbonyl) Step1->Step2 Steric differentiation Step3 Step 3: Acyl-Pyridinium (Highly Reactive Electrophile) Step2->Step3 DMAP displacement Step4 Step 4: Alcohol Attack (Product Formation) Step3->Step4 Rapid coupling

Figure 2: The Yamaguchi mechanism prioritizes attack at the target carbonyl, bypassing steric shielding.

Protocol C: Ring Functionalization (Advanced)

Scenario: You need to functionalize the pyridine ring (e.g., halogenation) but the methoxy group and propyl chain block standard positions.

Technical Insight: The 6-methoxy group directs electrophilic aromatic substitution (EAS) to the 5-position (occupied by the propyl chain) or the 3-position. However, the 3-position is sterically crowded by the methoxy group.

  • Recommendation: Use AgF2 mediated C-H fluorination .

  • Why: Radical mechanism (Minisci-type) or Ag(II) mechanisms are less sensitive to steric bulk than standard EAS.

  • Selectivity: Expect fluorination at the position ortho to the nitrogen (Position 2), which is the only truly open site.

Troubleshooting & FAQs

Q1: I see a spot on TLC that moves just below my product in the Mitsunobu reaction. What is it?

  • Diagnosis: This is likely the

    
    -alkylated hydrazide (ADDP-R).
    
  • Fix: This indicates your nucleophile (phenol/acid) is too hindered or not acidic enough.[5] Switch to the Tsunoda Reagent (CMBP) which generates acetonitrile as a byproduct, eliminating the hydrazide side-reaction entirely.

Q2: My Yamaguchi reaction turned black and yield is low.

  • Diagnosis: Decomposition of the mixed anhydride.

  • Fix: Ensure strictly anhydrous conditions. If the acid is alpha-chiral and prone to racemization/decomposition, switch to Shiina Esterification (uses MNBA), which is milder.

Q3: How do I remove the excess PBu3 from the ADDP reaction?

  • Tip: PBu3 is air-sensitive and smells terrible. Treat the crude reaction mixture with methyl iodide (MeI) or H2O2 to convert excess phosphine to the oxide (PBu3=O), which is water-soluble and easily washed away during extraction.

References

  • Mitsunobu Reaction Mechanism & Steric Hindrance

    • Organic Chemistry Portal.[5] "Mitsunobu Reaction."[5][6][7][8][9][10] Available at: [Link]

  • Tsunoda Reagent (ADDP/PBu3)

    • Tsunoda, T., et al. "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine, A New Reagent System for Mitsunobu Reaction."[7] Tetrahedron Letters. Available at: [Link]

  • Yamaguchi Esterification Guide

    • Organic Chemistry Portal.[5] "Yamaguchi Esterification."[3][11] Available at: [Link]

  • Functionalization of Methoxypyridines

    • Fier, P. S., & Hartwig, J. F. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." J. Am. Chem. Soc.[10] Available at: [Link]

  • Product Data (3-(6-Methoxypyridin-3-yl)propan-1-ol)

Sources

Optimization

Minimizing byproduct formation in 6-methoxypyridine derivative synthesis

Current Status: 🟢 Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Byproduct Formation in 6-Methoxypyridine Synthesis 📢 System Announcement: The "Ambident" Challenge Welcome to the techn...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: 🟢 Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Byproduct Formation in 6-Methoxypyridine Synthesis

📢 System Announcement: The "Ambident" Challenge

Welcome to the technical support hub for pyridine functionalization. If you are experiencing low yields or "impossible to separate" mixtures while synthesizing 6-methoxypyridine derivatives, you are likely encountering the Ambident Nucleophile Paradox .

The pyridine nitrogen and the oxygen (in pyridone intermediates) compete for electrophiles. Furthermore, in


 reactions, water competes with methoxide. This guide provides the patches and protocols to resolve these conflicts.

📂 Knowledge Base Article (KBA) #001: Route Selection Logic

Before troubleshooting a specific reaction, ensure you are using the correct synthetic pathway for your specific substrate.

RouteSelection Start Select Starting Material Halide 2,6-Dihalopyridine (e.g., 2,6-dichloro) Start->Halide Pyridone 6-Substituted-2-pyridone Start->Pyridone MonoHalo 2-Halo-6-alkyl/aryl (Unactivated) Start->MonoHalo SNAr Route A: SNAr (Nucleophilic Aromatic Substitution) Halide->SNAr activated electrophile OAlk Route B: O-Alkylation (Silver-Mediated) Pyridone->OAlk ambident nucleophile CuCat Route C: Cu-Catalyzed Cross-Coupling MonoHalo->CuCat requires catalysis Issue1 See Ticket #101 SNAr->Issue1 Risk: Hydrolysis/Bis-sub Issue2 See Ticket #102 OAlk->Issue2 Risk: N-alkylation

Figure 1: Decision tree for selecting the synthetic strategy based on available starting materials.

🛠️ Troubleshooting Ticket #101: Strategy (Halopyridine Precursors)

Issue: Formation of 6-hydroxypyridine (hydrolysis) or 2,6-dimethoxypyridine (over-reaction) when treating 2,6-dichloropyridine with methoxide.

🔬 The Mechanism

The 2- and 6-positions are electron-deficient. Methoxide (


) attacks the carbon bearing the halogen.
  • Byproduct A (Hydrolysis): If water is present,

    
     is generated. Hydroxide is a poorer nucleophile but often irreversibly forms the pyridone tautomer, halting the reaction.
    
  • Byproduct B (Bis-addition): The product (2-chloro-6-methoxypyridine) is less reactive than the starting material (due to the electron-donating OMe group), but high temperatures or excess base will force the second substitution.

✅ Validated Protocol

Reagents: 2,6-Dichloropyridine (1.0 equiv), NaOMe (1.05 equiv), THF (Anhydrous).

  • Solvent Choice: Do not use Methanol as the primary solvent if you need strict stoichiometry control. Use THF or DMF .[1] Methanol promotes proton exchange and can mask the exact stoichiometry of the active alkoxide.

  • Temperature: Perform the addition at 0 °C . The activation energy for the first substitution is significantly lower than the second.

  • Drying: The NaOMe must be dry. Commercial "25% wt in MeOH" solutions often contain hydroxide impurities.

    • Recommendation: Use solid NaOMe (95%+) or freshly prepared NaOMe (Na metal + dry MeOH, then remove MeOH and switch to THF).

Data: Solvent Effects on Selectivity

Solvent Temp (°C) Yield (Mono) Yield (Bis) Hydrolysis
MeOH Reflux 65% 25% <5%
THF 0 -> 25 92% <2% <1%

| DMF | 80 | 70% | 15% | 10% (wet) |

🛠️ Troubleshooting Ticket #102: O-Alkylation (Pyridone Precursors)

Issue: You are starting with a 6-substituted-2-pyridone and attempting to methylate it, but you are getting the N-methyl byproduct (a lactam) instead of the O-methyl ether.

🔬 The Mechanism (HSAB Theory)

The pyridone anion is an ambident nucleophile .

  • Nitrogen (Soft center): Favored by soft electrophiles and orbital control.

  • Oxygen (Hard center): Favored by hard electrophiles and charge control.

  • Counter-ion Effect:

    
     and 
    
    
    
    dissociate well in polar solvents, leaving the Nitrogen lone pair exposed and reactive.
    
    
    coordinates tightly to the Nitrogen (soft-soft interaction), effectively "blocking" it and forcing the electrophile to attack the Oxygen.
✅ Validated Protocol: The "Silver Shield" Method

Reagents: 6-Substituted-2-pyridone (1.0 equiv),


 (1.1 equiv), MeI (1.2 equiv), Chloroform or Benzene.
  • Reaction Setup: Suspend the pyridone and Silver Carbonate (

    
    ) in non-polar solvent (CHCl3 or Benzene).
    
    • Why Non-polar? It suppresses the dissociation of ionic pairs, favoring the covalent Ag-N interaction [1].

  • Addition: Add Methyl Iodide (MeI). Stir at room temperature or mild reflux (40-60 °C).

  • Workup: Filter off the silver salts (AgI precipitate). Evaporate solvent.

Comparison of Alkylation Conditions:

Conditions Major Product Ratio (O : N) Notes
NaH, MeI, DMF N-Methyl 1 : 9 Standard condition fails.

|


, MeI, Acetone | Mixture | 1 : 1 | Difficult separation. |
| 

, MeI, CHCl3
| O-Methyl | > 20 : 1 | High regioselectivity. |

🛠️ Troubleshooting Ticket #103: Purification & Isolation

Issue: "I have a mixture of 6-methoxypyridine and N-methyl-6-pyridone. They co-elute on TLC."

💡 The Polarity Hack

Methoxypyridines are basic aromatic amines. N-methyl pyridones are essentially non-aromatic amides (lactams). They have vastly different physical properties that are often masked in standard EtOAc/Hexane chromatography.

  • Acid Wash Extraction (The "Switch"):

    • Dissolve the crude mixture in Diethyl Ether (Et2O) or TBME.

    • Wash with 1M HCl (aq).

    • Result: The 6-methoxypyridine is protonated (Pyridinium salt) and moves to the water layer. The N-methyl pyridone (very weak base, amide-like) remains in the organic layer.

    • Separate layers.

    • Basify the aqueous layer (pH > 10) with NaOH.

    • Extract the pure 6-methoxypyridine back into Et2O.

  • Chromatography (If extraction fails):

    • Do not use Methanol/DCM.

    • Use Toluene/Acetone . The dipole interactions often separate the lactam (pyridone) from the ether much better than alcohol-based systems.

❓ Frequently Asked Questions (FAQ)

Q: Can I use the Buchwald-Hartwig reaction to make 6-methoxypyridines? A: Yes, but it is often "overkill" for simple methoxy groups. Palladium-catalyzed cross-coupling of 2-chloro-6-substituted pyridines with methanol is possible using ligands like BrettPhos or RockPhos . However, the


 route (Ticket #101) is generally cheaper and cleaner unless the substrate is deactivated (electron-rich) [2].

Q: Why is my 2,6-dichloropyridine turning yellow/brown in NaOMe? A: This indicates decomposition or polymerization. Ensure your reaction is under inert atmosphere (


 or Ar). Pyridine anions can be sensitive to oxidation. Also, ensure you are not using strong heat (>80°C) which promotes ring degradation.

Q: I see a "dimer" byproduct. What is it? A: In concentrated


 reactions, the product (6-methoxypyridine derivative) can act as a nucleophile (via the nitrogen) attacking another molecule of starting material, forming a pyridinium salt. Dilution  (0.1 M - 0.2 M) prevents this.

📚 References

  • Regioselective O-Alkylation: Hopkins, G. C., Jonak, J. P., Minnemeyer, H. J., & Tieckelmann, H. (1967). The Alkylation of 2-Pyridones. The Journal of Organic Chemistry, 32(12), 4040–4044. Link

  • Pd-Catalyzed Methoxylation: Gowrisankar, S., Sergeev, A. G., Anbarasan, P., Spannenberg, A., Neumann, H., & Beller, M. (2010). A General and Efficient Catalyst System for a Palladium-Catalyzed C-O Coupling of Aryl Halides with Primary Alcohols. Journal of the American Chemical Society, 132(33), 11592–11598. Link

  • Cu-Catalyzed Methoxylation: Wang, J. R., Song, Z. Q., Li, C., & Wang, D. H. (2021).[2] Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN-OMe. Organic Letters, 23(21), 8450–8454.[2] Link

  • 
     Kinetics & Mechanism:   Lu, J., Paci, I., & Leitch, D. C. (2023). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution. ChemRxiv. Link
    

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 3-(6-Methoxypyridin-3-yl)propan-1-ol

In the landscape of pharmaceutical research and drug development, the unequivocal structural elucidation of novel chemical entities is paramount. For researchers working with substituted pyridine derivatives, such as the...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unequivocal structural elucidation of novel chemical entities is paramount. For researchers working with substituted pyridine derivatives, such as the synthetically valuable intermediate 3-(6-methoxypyridin-3-yl)propan-1-ol, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, serves as an indispensable tool. This guide provides an in-depth analysis of the 1H NMR spectrum of 3-(6-methoxypyridin-3-yl)propan-1-ol, offering a comparative perspective with analogous structures and furnishing detailed experimental protocols to ensure data integrity and reproducibility.

The Structural Significance of 3-(6-Methoxypyridin-3-yl)propan-1-ol

3-(6-Methoxypyridin-3-yl)propan-1-ol is a key building block in the synthesis of various pharmacologically active molecules. Its structure combines a 6-methoxypyridine core, a common motif in medicinal chemistry, with a flexible propan-1-ol side chain that allows for further chemical modification. Accurate interpretation of its 1H NMR spectrum is crucial for confirming its identity, assessing its purity, and monitoring its transformations in subsequent synthetic steps.

Predicted 1H NMR Spectrum of 3-(6-Methoxypyridin-3-yl)propan-1-ol

A comprehensive understanding of the 1H NMR spectrum of the title compound can be achieved by dissecting its constituent parts: the 6-methoxypyridine ring and the propan-1-ol chain. By analyzing the expected chemical shifts (δ), multiplicities, and coupling constants (J) for each proton, a detailed spectral map can be constructed.

Assignment Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Pyridine RingH-2~8.0-8.2d~2-3
H-4~7.5-7.7dd~8-9, ~2-3
H-5~6.7-6.9d~8-9
Methoxy Group-OCH3~3.9s-
Propan-1-ol Chain-CH2- (adjacent to pyridine)~2.6-2.8t~7-8
-CH2- (middle)~1.8-2.0quintet~7-8
-CH2- (adjacent to OH)~3.6-3.8t~6-7
Hydroxyl Group-OHVariable (typically 1.5-2.5)s (broad)-

Rationale Behind the Predictions:

  • Pyridine Protons: The electron-withdrawing nature of the nitrogen atom and the electron-donating effect of the methoxy group significantly influence the chemical shifts of the aromatic protons. H-2, being ortho to the nitrogen, is expected to be the most deshielded. The coupling pattern arises from the ortho and meta relationships between the pyridine protons.

  • Methoxy Protons: The protons of the methoxy group are not coupled to any other protons, hence they appear as a sharp singlet.

  • Propan-1-ol Chain Protons: The methylene group attached to the pyridine ring (C1') is deshielded due to the aromatic ring current and will appear as a triplet due to coupling with the adjacent methylene group. The middle methylene group (C2') will be a quintet (or multiplet) due to coupling with the two adjacent methylene groups. The terminal methylene group (C3'), attached to the hydroxyl group, is deshielded by the electronegative oxygen and will appear as a triplet.[1]

  • Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet and can be confirmed by a D2O exchange experiment, where the peak disappears.[1]

Comparative Spectral Analysis

To build confidence in our assignments, it is instructive to compare the predicted spectrum with that of its constituent fragments and related molecules.

Compound Relevant Protons Observed/Typical Chemical Shift (ppm) Reference
2-MethoxypyridineAromatic Protons6.7-8.2[2]
3-MethoxypyridineAromatic Protons7.0-8.2[3]
Propan-1-ol-CH2CH2CH2OH0.94 (t), 1.57 (sextet), 3.58 (t)
(6-Methoxypyridin-3-yl)boronic acidAromatic Protons6.7-8.8[4]

This comparative data supports our predictions. For instance, the aromatic protons of methoxypyridines typically reside in the 6.7-8.2 ppm range.[2][3] The aliphatic protons of propan-1-ol show a characteristic pattern of a triplet, a sextet (or multiplet), and a triplet, which is consistent with our prediction for the propan-1-ol chain in the target molecule, with expected downfield shifts for the methylene group attached to the pyridine ring.

Experimental Protocol for High-Quality 1H NMR Acquisition

To obtain a reliable and high-resolution 1H NMR spectrum of 3-(6-methoxypyridin-3-yl)propan-1-ol, the following protocol is recommended.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Chloroform-d (CDCl3) is a common choice for its ability to dissolve a wide range of organic compounds. A comprehensive list of chemical shifts for common NMR solvents and impurities can be found in literature.[5][6]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[7]

  • Filter the solution into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Acquire a standard 1D proton spectrum with the following typical parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 (adjust as needed for signal-to-noise)

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons for each resonance.

3. Confirmatory Experiments:

  • D2O Exchange: To confirm the hydroxyl proton signal, add a drop of deuterium oxide (D2O) to the NMR tube, shake well, and re-acquire the spectrum. The -OH peak will either disappear or significantly decrease in intensity.[1]

  • 2D NMR (COSY, HSQC): For unambiguous assignment of all protons and to confirm coupling relationships, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Data Interpretation and Impurity Profiling

A crucial aspect of spectrum analysis is the identification of potential impurities. Common impurities could include:

  • Starting Materials: Depending on the synthetic route, unreacted starting materials may be present.

  • Solvents: Residual solvents from the synthesis or purification process are common. Their characteristic chemical shifts are well-documented.[5][6]

  • Side Products: Unwanted byproducts from the chemical reaction.

Careful examination of the spectrum for unexpected signals and comparison with known impurity spectra are essential for assessing the purity of the compound.

Visualizing the Molecular Connectivity

To illustrate the relationships between the different protons in 3-(6-methoxypyridin-3-yl)propan-1-ol, a connectivity diagram can be generated using Graphviz.

G H2 H-2 H4 H-4 H2->H4 Jmeta H5 H-5 H4->H5 Jortho OCH3 OCH3 C1_H C1'-H2 C2_H C2'-H2 C1_H->C2_H Jvicinal C3_H C3'-H2 C2_H->C3_H Jvicinal OH OH C3_H->OH (coupling often not observed)

Caption: Connectivity diagram of 3-(6-methoxypyridin-3-yl)propan-1-ol showing key proton-proton coupling relationships.

This guide provides a foundational framework for the 1H NMR analysis of 3-(6-methoxypyridin-3-yl)propan-1-ol. By combining predictive analysis, comparative data, and robust experimental protocols, researchers can confidently characterize this important synthetic intermediate, ensuring the integrity and success of their scientific endeavors.

References

  • Brown, D. (n.d.). Propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr. Doc Brown's Advanced Organic Chemistry Revision Notes.
  • The Royal Society of Chemistry. (n.d.).
  • Baran, P., et al. (n.d.). Theoretical and experimental 1H and 13C NMR spectra of 3-hydroxypyridine, 3-methoxypyridine, and n-ethyl-3-oxypyridinium betaine. Computational Methods in Science and Technology.
  • ChemicalBook. (n.d.). 2-Methoxypyridine(1628-89-3) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 4-Methoxypyridine(620-08-6) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 1-Propanol(71-23-8) 1H NMR spectrum.
  • Reddy, S. J., et al. (2025, August 7). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry.
  • Barskiy, D. A., et al. (2023, June 22). Detection of pyridine derivatives by SABRE hyperpolarization at zero field.
  • ECHEMI. (n.d.). 1H NMR spectrum of propan-1-ol.
  • YouTube. (2022, December 21). HIGH Resolution HNMR of isomers propan-1-ol & propan-2-ol.
  • The Royal Society of Chemistry. (n.d.).
  • SpectraBase. (n.d.). 1-Propanol - Optional[1H NMR] - Chemical Shifts.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0182707).
  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (n.d.). Tables For Organic Structure Analysis.
  • ChemicalBook. (n.d.). 3-METHOXYPYRIDINE(7295-76-3) 1H NMR spectrum.
  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities.
  • Sigma-Aldrich. (n.d.). 3-(6-methoxypyridin-2-yl)propan-1-ol.
  • Sigma-Aldrich. (n.d.). 3-(6-methoxypyridin-2-yl)propan-1-ol | 101773-68-6.
  • Brown, D. (n.d.). low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting. Doc Brown's Advanced Organic Chemistry Revision Notes.
  • Elkin, I., Maris, T., & Hildgen, P. (2017, June 16). Synthesis and characterization of 3-methyl-6-[(propyn-yloxy)meth-yl]-1,4-dioxane-2,5-dione.
  • Preprints.org. (2025, November 3). Three-Step Synthesis of (E)-1-(2-(Pyridin- 2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5- trimethoxyphenyl)prop-2-en-1-one as a Potential.
  • BLD Pharm. (n.d.). 163105-89-3|(6-Methoxypyridin-3-yl)boronic acid.

Sources

Comparative

Comparing reactivity of 3-(6-Methoxypyridin-3-yl)propan-1-ol vs 3-pyridin-3-ylpropan-1-ol

[1] Executive Summary This guide compares the reactivity and physiochemical profiles of 3-(6-Methoxypyridin-3-yl)propan-1-ol (Molecule A) and its unsubstituted analog 3-pyridin-3-ylpropan-1-ol (Molecule B) .[1] While bot...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide compares the reactivity and physiochemical profiles of 3-(6-Methoxypyridin-3-yl)propan-1-ol (Molecule A) and its unsubstituted analog 3-pyridin-3-ylpropan-1-ol (Molecule B) .[1]

While both molecules share a primary alcohol handle linked to a pyridine core, the presence of the 6-methoxy group in Molecule A introduces a critical "masked pyridone" liability . Molecule A is significantly less basic (


) than Molecule B (

) and is prone to hydrolysis under acidic conditions, converting to a pyridone.[1] This distinction dictates that Molecule A requires non-acidic synthetic pathways, whereas Molecule B tolerates classical acid-mediated transformations.[1]

Physiochemical Profile & Basicity

The electronic environment of the pyridine nitrogen is the primary differentiator.

FeatureMolecule A (6-Methoxy)Molecule B (Unsubstituted)Impact
Basicity (

of

)
~3.3 (Weak Base)~5.2 (Moderate Base)Molecule A is difficult to protonate/salt out.[1]
Electronic Effect Inductive withdrawal (

) by Oxygen dominates at N.
Standard aromatic ring.[1]Molecule A nitrogen is less nucleophilic.
LogP (Est.) ~1.4~0.8Molecule A is more lipophilic.
H-Bonding Acceptor (N, O), Donor (OH)Acceptor (N), Donor (OH)Methoxy O adds a weak acceptor site.[1]
The Basicity Paradox

Although the methoxy group is an electron-donating group (EDG) via resonance (


) to the ring carbons (making the ring electron-rich), it exerts a strong inductive withdrawing effect (

) on the adjacent nitrogen.[1]
  • Molecule B: The nitrogen lone pair is available for protonation, forming stable salts (HCl, TFA) easily.

  • Molecule A: The inductive pull of the oxygen atom reduces the electron density on the nitrogen, lowering the

    
     by nearly 2 log units. Consequently, Molecule A may remain as a free base  during acidic workups (e.g., 1M HCl washes) where Molecule B would be extracted into the aqueous phase.
    

Synthetic Reactivity: The Alcohol Handle

Both molecules possess a primary alcohol separated from the ring by a propyl linker. However, the stability of the ring dictates the reagent choice for alcohol transformations.

A. Oxidation (Alcohol Aldehyde/Acid)[1][2][3][4]
  • Recommended (Both): Swern Oxidation or Dess-Martin Periodinane (DMP) .[1] These mild, basic/neutral conditions preserve the methoxy group in A and prevent N-oxidation in both.

  • Contraindicated for A: Jones Oxidation (Chromic acid/

    
    ).[1] The strong acid will hydrolyze the methoxy group in Molecule A to a pyridone (see Section 3).
    
  • Contraindicated for B: Unbuffered conditions with peracids (e.g., mCPBA) will form the N-oxide readily on the more basic nitrogen of Molecule B.

B. Conversion to Alkyl Halides (Alcohol Bromide)[1]
  • Molecule B: Tolerates

    
     or 
    
    
    
    .
  • Molecule A: MUST use Appel Reaction (

    
    )  or Mesylation/displacement.[1]
    
    • Critical Warning: Heating Molecule A with aqueous HBr will cleave the methyl ether, resulting in 3-(6-oxo-1,6-dihydropyridin-3-yl)propyl bromide (the pyridone form), destroying the aromaticity of the pyridine ring.[1]

Ring Stability: The "Pyridone Trap"

The most significant risk when working with Molecule A is the acid-catalyzed hydrolysis of the methoxy group. 2- and 6-methoxypyridines are essentially "masked" pyridones.[1]

Mechanism of Failure

Under acidic conditions (especially at elevated temperatures), the pyridine nitrogen is protonated. Water attacks the carbon bearing the methoxy group (C6), leading to the expulsion of methanol and tautomerization to the thermodynamically stable amide-like pyridone.

Hydrolysis cluster_0 Molecule A (Acidic Conditions) cluster_1 Molecule B (Acidic Conditions) Start 6-Methoxy Pyridine Protonated Protonated Intermediate (Activated for Nucleophilic Attack) Start->Protonated + H+ Transition Tetrahedral Intermediate (-MeOH) Protonated->Transition + H2O Product 6-Pyridone (Irreversible) Transition->Product Tautomerization StartB Unsubstituted Pyridine SaltB Pyridine Salt (Stable) StartB->SaltB + H+

Figure 1: Comparative stability under acidic stress.[1] Molecule A degrades to a pyridone; Molecule B simply forms a reversible salt.

Experimental Protocols

Protocol A: Selective Oxidation (Swern)

Applicable to both, but critical for Molecule A to avoid acidic hydrolysis.[1]

Reagents: Oxalyl chloride (1.1 eq), DMSO (2.2 eq), TEA (5.0 eq), DCM.[1] Procedure:

  • Cool a solution of oxalyl chloride in dry DCM to -78°C.

  • Add DMSO dropwise (gas evolution). Stir for 15 min.

  • Add Molecule A or B (1.0 eq) in DCM dropwise. Stir for 30 min at -78°C.

  • Add Triethylamine (TEA) dropwise. The mixture will become thick/white.

  • Allow to warm to 0°C over 1 hour.

  • Quench: Add saturated

    
    .
    
  • Workup: Extract with DCM.

    • Note for A: The product is less basic.[2] Ensure the organic layer is not washed with strong acid, or the product may hydrolyze.

    • Note for B: The product is basic.[2][3] Ensure the aqueous quench is basic (pH > 8) to prevent loss of product as a water-soluble salt.[1]

Protocol B: Acid Stability Challenge (Differentiation Test)

Use this to verify the identity of the starting material.

  • Dissolve 10 mg of the compound in 0.5 mL of 6M HCl .

  • Heat to 80°C for 2 hours .

  • Analyze by LC-MS or TLC.

    • Molecule B: Unchanged (Mass

      
      ).[1]
      
    • Molecule A: Converted to Pyridone (Mass

      
       due to loss of 
      
      
      
      + addition of
      
      
      ).[1] The UV spectrum will shift significantly (Pyridones have distinct absorption compared to Pyridines).

Drug Development Implications[7]

Metabolic Stability (CYP450)[1][7]
  • Molecule B: The pyridine ring is generally stable but susceptible to oxidation at the Nitrogen (N-oxide) or oxidation at the C-2/C-6 positions by aldehyde oxidase.[1]

  • Molecule A: The methoxy group is a metabolic soft spot . CYP450 enzymes can readily perform O-demethylation , releasing the pyridone metabolite. This often leads to rapid clearance and shorter half-life (

    
    ) in vivo.[1]
    
Isostere Design

If Molecule A is being used to lower the basicity of Molecule B (to reduce hERG binding or improve permeability), but the metabolic instability is too high, consider fluorine substitution :

  • Alternative: 3-(6-fluoropyridin-3-yl)propan-1-ol.[1]

  • Benefit: Fluorine lowers basicity (like OMe) but is metabolically stable and does not hydrolyze to pyridone.

MedChem Decision Optimization Goal Base Molecule B (High Basicity, Stable Ring) Decision->Base Need Salt Form LowBase Molecule A (Low Basicity, Metabolic Liability) Decision->LowBase Need Lipophilicity Optimization Alternative: 6-Fluoro or 6-CF3 (Low Basicity, High Stability) LowBase->Optimization If O-Dealkylation observed

Figure 2: Medicinal Chemistry decision tree for pyridine substitution.

References

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Katritzky, A. R., & Lagowski, J. M. (1963). The Principles of Heterocyclic Chemistry. Academic Press. (Discusses Pyridone-Hydroxypyridine tautomerism).
  • Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide.[4][5][6] A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660.[1] [Link]

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.[1] (Mechanisms of ether hydrolysis in metabolism).

Sources

Validation

A Senior Application Scientist's Guide to the Elemental Analysis of 3-(6-Methoxypyridin-3-yl)propan-1-ol: Purity Verification vs. Impurity Control

For researchers, scientists, and drug development professionals, establishing the unequivocal identity and purity of a novel chemical entity is a foundational step in the journey from discovery to clinical application. F...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the unequivocal identity and purity of a novel chemical entity is a foundational step in the journey from discovery to clinical application. For a compound such as 3-(6-Methoxypyridin-3-yl)propan-1-ol, a substituted pyridine derivative with potential pharmacological relevance, elemental analysis serves as a critical gatekeeper for quality control. This guide provides an in-depth comparison of the two primary pillars of elemental analysis in a pharmaceutical context: the precise determination of the molecule's core composition (C, H, N, O) and the regulatory-mandated surveillance for trace elemental impurities.

This guide will not only detail the "how" but, more critically, the "why" behind the selection of analytical strategies, validation requirements, and data interpretation, empowering you to make informed decisions and ensure the scientific integrity of your work.

Part 1: Core Compositional Analysis - Are You Making What You Think You Are?

The first and most fundamental question for any newly synthesized compound is whether its elemental makeup matches its theoretical structure. For 3-(6-Methoxypyridin-3-yl)propan-1-ol, this means verifying the mass percentages of Carbon, Hydrogen, and Nitrogen.

Theoretical Composition

The molecular formula for 3-(6-Methoxypyridin-3-yl)propan-1-ol is C₉H₁₃NO₂. Based on the atomic weights from the International Union of Pure and Applied Chemistry (IUPAC), the theoretical elemental composition is calculated as follows:

  • Molecular Weight: 167.21 g/mol

  • Carbon (C): (9 * 12.011) / 167.21 = 64.65%

  • Hydrogen (H): (13 * 1.008) / 167.21 = 7.83%

  • Nitrogen (N): (1 * 14.007) / 167.21 = 8.38%

  • Oxygen (O) (by difference): 100 - (64.65 + 7.83 + 8.38) = 19.14%

The gold standard for confirming these percentages is Combustion Analysis , often referred to as CHN analysis.[1]

Comparison of Core Analytical Techniques
TechniquePrincipleStrengthsLimitationsCausality of Choice
CHN Combustion Analysis The sample is combusted at high temperature (~1000°C) in a pure oxygen environment. The resulting CO₂, H₂O, and N₂ gases are separated and quantified by a thermal conductivity detector (TCD).High precision and accuracy for bulk composition. Directly measures the core elements of the organic molecule. Relatively fast and requires small sample amounts (1-3 mg).Does not provide information on trace metal impurities. Can be challenging for highly volatile or refractory materials. Oxygen is typically determined by difference or via a separate pyrolysis method.This is the definitive method for confirming the empirical formula and fundamental purity of the synthesized compound. It directly validates that the primary molecular structure is correct.
High-Resolution Mass Spectrometry (HRMS) Measures the mass-to-charge ratio of the ionized molecule with very high precision, allowing for the determination of the exact mass.Provides an extremely accurate molecular weight, which can be used to predict a unique molecular formula.[2]It is an indirect measure of elemental composition and does not provide percentage data. Isomeric compounds will have the same exact mass.While essential for structural confirmation, HRMS is complementary to, not a replacement for, combustion analysis. It confirms the overall mass but not the relative abundance of each element, which is crucial for purity assessment.
Experimental Protocol: CHN Combustion Analysis

This protocol is based on standard procedures for automated elemental analyzers, such as the PerkinElmer 2400 or Thermo Scientific FlashSmart.[3][4]

1. Instrument Calibration and Validation:

  • Rationale: The instrument's response must be calibrated against a known, highly pure standard to ensure the accuracy of the measurements for the unknown sample.

  • Standard: NIST Standard Reference Material® (SRM) 141e, Acetanilide (C₈H₉NO) is the authoritative choice.[5][6] Its certified theoretical composition is C: 71.09%, H: 6.71%, and N: 10.36%.[5]

  • Procedure:

    • Perform a multi-point calibration by analyzing at least three different weights of the Acetanilide standard (e.g., 0.5 mg, 1.0 mg, 1.5 mg).

    • The instrument software generates a calibration curve or a response factor (K-factor) for each element.

    • The calibration must demonstrate linearity across the working range.

2. Sample Preparation:

  • Rationale: The small sample size (typically 1-3 mg) necessitates that the analyzed portion is perfectly representative of the entire batch.

  • Procedure:

    • Ensure the sample of 3-(6-Methoxypyridin-3-yl)propan-1-ol is homogenous and dry. If it is a liquid, it can be weighed into a volatile-sample-specific capsule.

    • Using a calibrated microbalance, accurately weigh 1-2 mg of the sample into a tin capsule.

    • Fold the capsule to ensure no sample can escape and that it is compacted into a small sphere or cube.[7]

    • Record the exact weight.

3. Instrumental Analysis:

  • Rationale: Controlled, complete combustion is essential for converting all elements into their detectable gaseous forms. As a nitrogen-containing heterocyclic compound, ensuring complete oxidation is critical to avoid low nitrogen results.[8]

  • Procedure:

    • Place the encapsulated sample into the instrument's autosampler.

    • Initiate the analysis sequence. The sample is dropped into a high-temperature combustion furnace (~980°C) with a pulse of pure oxygen.

    • Combustion gases (CO₂, H₂O, NOx, etc.) are swept by a helium carrier gas through a reduction furnace (~640°C) containing copper, which reduces NOx to N₂ and removes excess oxygen.

    • The resulting gas mixture (He, N₂, CO₂, H₂O) is passed through a chromatographic column to separate the components.

    • The separated gases are measured by a Thermal Conductivity Detector (TCD).

4. Data Analysis and Acceptance Criteria:

  • Rationale: The final results must be compared against the theoretical values within an acceptable margin of error that is widely recognized in the scientific community.

  • Calculation: The instrument software uses the sample weight and the TCD signal (calibrated against the SRM) to calculate the percentage of C, H, and N.

  • Acceptance Criterion: The experimentally determined values for Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values.[5][9] For example, for Carbon (theoretical 64.65%), an acceptable result would fall between 64.25% and 65.05%.

Part 2: Elemental Impurity Analysis - Is Your Compound Safe?

Beyond confirming the molecule's identity, ensuring its safety for potential therapeutic use is paramount. Regulatory bodies like the FDA and EMA mandate strict control over elemental impurities, which can be toxic or interfere with the drug's efficacy. This is governed by the ICH Q3D guideline and implemented through methods described in USP General Chapters <232> (Limits) and <233> (Procedures) .[1][4][7]

This analysis is fundamentally different from CHN analysis. It does not measure the C, H, or N of the drug molecule but rather quantifies trace levels (in parts per million or billion) of specific metallic elements.

Comparison of Elemental Analysis Philosophies
ParameterCHN Combustion Analysis Elemental Impurity Analysis (ICP-MS/OES)
Purpose Confirm empirical formula and purity of the Active Pharmaceutical Ingredient (API).Quantify trace levels of potentially toxic metallic impurities.
Elements Measured C, H, N, S, O24 elements defined by ICH Q3D (e.g., Pb, Hg, As, Cd, Pd, Ni, Cr).[6]
Typical Concentration Percent (%)Parts per Million (ppm) or Parts per Billion (ppb)
Primary Technique High-Temperature CombustionInductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES).[7]
Regulatory Context A fundamental requirement for chemical characterization, often for publication and patenting.[9]A mandatory cGMP (current Good Manufacturing Practice) requirement for all pharmaceutical components and finished products.[10]
Workflow: Elemental Impurity Risk Assessment and Testing

The ICH Q3D guideline mandates a risk-based approach. It is not always necessary to test for all 24 elements; instead, a scientific risk assessment should justify which elements are likely to be present and therefore require testing.[4][11]

Diagram: ICH Q3D Risk Assessment Workflow

G ICH Q3D Risk Assessment Workflow cluster_0 1. Identification cluster_1 2. Evaluation cluster_2 3. Control A Identify Potential Sources: - API Synthesis (Catalysts) - Excipients - Manufacturing Equipment - Container Closure System B Predict or Measure Levels A->B Gather Data C Compare with Permitted Daily Exposure (PDE) Limit B->C D Level < 30% of PDE? C->D E No additional controls needed. Document assessment. D->E Yes F Implement Control Strategy: - Test specific raw materials - Implement in-process controls - Test final drug product D->F No

Caption: A simplified workflow for the ICH Q3D risk-based approach to controlling elemental impurities.

Experimental Protocol: USP <233> Elemental Impurity Testing via ICP-MS

This protocol outlines a typical procedure for an insoluble organic compound like 3-(6-Methoxypyridin-3-yl)propan-1-ol.

1. Sample Preparation (Closed-Vessel Microwave Digestion):

  • Rationale: To accurately measure trace metals, the organic matrix of the drug substance must be completely destroyed without losing any of the volatile target elements (like Mercury). Closed-vessel acid digestion is the required method for this.[9][12]

  • Procedure:

    • Accurately weigh approximately 0.2-0.5 g of the sample into a clean, acid-leached microwave digestion vessel.

    • Add a mixture of high-purity, trace-metal-grade strong acids (e.g., 9 mL Nitric Acid and 1 mL Hydrochloric Acid).

    • Spike the sample before digestion with a known amount of the target elements (e.g., at 1.0 times the target limit, J) to assess matrix interference and recovery, as required by USP <233>.[1]

    • Seal the vessels and place them in the microwave digestion system.

    • Run a pre-programmed digestion method that ramps temperature and pressure (e.g., to 200°C and 30 bar) to achieve complete digestion.

    • After cooling, quantitatively transfer the clear digestate to a 50 mL volumetric flask and dilute to volume with deionized water. This is the final analytical solution.

2. Instrumental Analysis (ICP-MS):

  • Rationale: ICP-MS offers exceptionally low detection limits and specificity, making it the preferred technique for quantifying the low levels of impurities required by USP <232>.[7][13]

  • Procedure:

    • Calibrate the ICP-MS instrument using multi-element standards prepared in a matrix matching the diluted acid of the samples.

    • Introduce the prepared sample solution into the ICP-MS via a nebulizer, which creates a fine aerosol.

    • The aerosol is transported to a high-temperature (~8000°C) argon plasma, which atomizes and ionizes the elements.

    • The ions are then passed into the mass spectrometer, which separates them based on their mass-to-charge ratio.

    • A detector counts the ions for each specific element, providing a quantitative measurement.

3. Method Validation and Data Acceptance:

  • Rationale: Unlike CHN analysis, the validation for elemental impurities is far more extensive, focusing on demonstrating the method's accuracy, precision, specificity, and robustness for each specific sample matrix.

  • Validation Parameters (per USP <233>):

    • Accuracy: Spike recovery must be between 70% and 150% for the mean of three replicate preparations.[1]

    • Precision: The relative standard deviation (RSD) for six independent sample preparations must not be more than 20%.

    • Specificity: The method must be able to unequivocally assess each target element in the presence of other components from the sample matrix.

  • Acceptance Criterion: The final measured concentration of each elemental impurity must not exceed the Permitted Daily Exposure (PDE) limit established in USP <232> and ICH Q3D, taking into account the maximum daily dose of the drug product.

Diagram: Analytical Workflow Comparison

G Elemental Analysis Workflow Comparison cluster_0 CHN Compositional Analysis cluster_1 Elemental Impurity Analysis (USP <233>) A Weigh 1-3 mg Sample into Tin Capsule B Combustion (~1000°C) with O₂ A->B C Gas Separation (GC) B->C D Detection (TCD) C->D E Result: %C, %H, %N (Compare to Theory ±0.4%) D->E F Weigh 0.5 g Sample into Digestion Vessel G Microwave Acid Digestion (~200°C) F->G H Atomization & Ionization in Argon Plasma (~8000°C) G->H I Detection (ICP-MS) H->I J Result: ppm or ppb of Metals (Compare to PDE Limits) I->J

Caption: Contrasting the high-level workflows for CHN analysis and elemental impurity testing.

Conclusion: A Tale of Two Analyses

For a novel compound like 3-(6-Methoxypyridin-3-yl)propan-1-ol, both CHN combustion analysis and USP <233> elemental impurity testing are indispensable, yet they answer fundamentally different questions.

  • CHN Analysis is the bedrock of chemical identity. It provides the foundational data to confirm that the synthesized molecule has the correct empirical formula, serving as a primary measure of purity. Its acceptance criterion is a simple, direct comparison to theoretical values.

  • Elemental Impurity Analysis is the guardian of patient safety. It is a regulatory-driven requirement that quantifies potentially harmful trace metals. Its workflow is more complex, involving risk assessment, complete sample destruction, and sophisticated instrumentation to achieve the necessary low detection limits.

A comprehensive understanding of both methodologies, their underlying principles, and their distinct roles is crucial for any scientist in the pharmaceutical field. By judiciously applying these techniques and rigorously adhering to their respective validation standards, researchers can ensure both the scientific integrity and the ultimate safety of their novel chemical entities.

References

  • U.S. Pharmacopeia. General Chapter <233> Elemental Impurities—Procedures. USP-NF.
  • An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Agilent Technologies, Inc. [Link]

  • Certificate of Analysis, Standard Reference Material® 141e, Acetanilide. National Institute of Standards and Technology (NIST). [Link]

  • U.S. Pharmacopeia. General Chapter <232> Elemental Impurities—Limits. USP-NF.
  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online. [Link]

  • Perkin Elmer 2400 Elemental Analyzer Operating Instructions For CHN Analysis. Arizona State University Core Research Facilities. [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. [Link]

  • Elemental Analysis and Trace Metals Testing for Pharmaceuticals. Intertek. [Link]

  • Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation (ICH). [Link]

  • CHNS Analyzer SOP for Sample Prep. Scribd. [Link]

  • ELEMENTAL IMPURITY ANALYSIS IN PHARMACEUTICALS. Agilent Technologies, Inc. [Link]

  • From Identification to Justification: A Practical and Consolidated Strategy for Elemental-Impurity Risk Management in Biomanufacturing. BioProcess International. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. AZoM. [Link]

  • Techniques in Elemental Analysis. The Science of Elemental Analysis. [Link]

  • FLASH 2000 Elemental Analyzer (CHNS) Operating Instructions. University of Southern California Dornsife. [Link]

  • Automating USP <233>. Icpms.com. [Link]

  • Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

  • Elemental Composition determination based on MS. ResearchGate. [Link]

  • 3-(6-methoxypyridin-2-yl)propan-1-ol. PubChem. [Link]

  • Perkin Elmer 2400 Elemental Analyzer Operating Instructions For CHN Analysis. LabWrench. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(6-Methoxypyridin-3-yl)propan-1-ol

[1] Executive Safety Summary & Hazard Identification The Core Directive: Do not treat 3-(6-Methoxypyridin-3-yl)propan-1-ol solely as an alcohol. Its core pharmacophore is a substituted pyridine .[1] Pyridines are notorio...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary & Hazard Identification

The Core Directive: Do not treat 3-(6-Methoxypyridin-3-yl)propan-1-ol solely as an alcohol. Its core pharmacophore is a substituted pyridine .[1] Pyridines are notorious for their ability to penetrate intact skin and act as systemic neurotoxins or hepatotoxins.[1]

While specific toxicological data for CAS 10167-50-7 may be limited in public ECHA dossiers, the Structure-Activity Relationship (SAR) mandates we handle it with the rigor of a known sensitizer and irritant.[1]

Chemical Hazard Profile (Derived from SAR)
DomainLikely Hazard Statements (GHS)Mechanistic Risk
Acute Toxicity H302/H312 (Harmful if swallowed/in contact with skin)Pyridine ring facilitates transdermal absorption; metabolic activation may stress hepatic enzymes.[1]
Irritation H315/H319 (Causes skin/serious eye irritation)The propyl alcohol tail acts as a solvent, stripping dermal lipids; the basic nitrogen adds caustic potential.[1]
Respiratory H335 (May cause respiratory irritation)Aerosolized droplets or heated vapors can severely irritate mucous membranes.[1]

The PPE Shield: A Self-Validating System

Standard laboratory PPE is insufficient for functionalized pyridines.[1] The following protocol utilizes a "Redundancy Model" to prevent exposure even if one barrier fails.[1]

A. Hand Protection (Critical Control Point)

The Risk: Pyridine derivatives can permeate standard disposable nitrile gloves in <5 minutes.[1] The Protocol:

  • Primary Layer (Inner): 4-mil (0.10 mm) Nitrile (Inspection layer).[1]

  • Secondary Layer (Outer): 8-mil (0.20 mm) Nitrile or Neoprene (Barrier layer).[1]

  • Immersion Task: If handling >100mL or washing glassware, use Laminate Film (Silver Shield) or Butyl Rubber gloves.[1]

Glove MaterialEstimated Breakthrough TimeRecommendation
Latex < 1 minFORBIDDEN (Pyridine penetrates immediately)
Std.[1][2] Nitrile (4 mil) 2–5 minsSplash protection only (Change immediately upon contact)
Thick Nitrile (8 mil) 15–30 minsAcceptable for general handling
Laminate/Butyl > 480 minsRequired for spill cleanup/bulk transfer
B. Eye & Face Protection[1][3][4][5][6][7][8]
  • Standard: Chemical Splash Goggles (Indirect Vented).[1] Safety glasses are insufficient due to the risk of liquid splash wicking around lenses.

  • High Risk (Heating/Distillation): Add Face Shield (8-inch polycarbonate) over goggles.[1]

C. Respiratory & Body Protection[1][3][6][8][9][10][11][12][13]
  • Engineering Control: All open handling must occur within a certified Fume Hood (Face velocity: 80–100 fpm).[1]

  • Body: 100% Cotton Lab Coat (Fire Resistant preferred) + Chemical Apron (if transferring liquids).[1]

  • Respirator: If hood work is impossible (e.g., equipment maintenance), use a Half-Face Respirator with Organic Vapor (OV) cartridges (NIOSH Black Label).

Operational Workflow: From Storage to Disposal[1][4][7]

This workflow is designed to minimize the "Vector of Contamination"—the path the chemical takes from the bottle to the reactor.[1]

Step 1: Pre-Operational Setup[1]
  • Verify Ventilation: Check fume hood flow monitor.

  • Prepare Decon Solution: 5% Aqueous Citric Acid (neutralizes the basic pyridine nitrogen) and absorbent pads.[1]

  • Weighing:

    • Solid: Weigh inside the hood using a draft shield.[1]

    • Liquid/Oil: Use a positive-displacement pipette or syringe transfer to prevent dripping.[1]

Step 2: Reaction & Transfer[1]
  • The "Clean Hand/Dirty Hand" Rule: The hand holding the chemical container (Dirty) never touches the hood sash or equipment dials. The other hand (Clean) operates the environment.[1][3]

  • Heating: If heating >50°C, ensure a reflux condenser is active before heating begins to prevent vapor escape.[1]

Step 3: Post-Operation & Decontamination[1]
  • Wipe Down: Wipe all tools and the balance area with a solvent-dampened paper towel (Ethanol or Isopropanol), then follow with the Citric Acid solution.[1]

  • Doffing PPE: Remove outer gloves inside the hood.[1] Discard into solid hazardous waste.[1]

Visualizing the Safety Logic

The following diagram illustrates the decision matrix for PPE selection based on the specific task being performed.

PPE_Decision_Matrix Start Task Assessment: 3-(6-Methoxypyridin-3-yl)propan-1-ol State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Weighing Liquid Liquid / Oil / Solution State_Check->Liquid Transfer Standard_PPE Standard Protocol: - Double Nitrile Gloves - Splash Goggles - Fume Hood Solid->Standard_PPE Volume_Check Volume > 100mL OR Heating? Liquid->Volume_Check Volume_Check->Standard_PPE No High_Risk_PPE High Risk Protocol: - Butyl/Laminate Gloves - Face Shield + Goggles - Chemical Apron Volume_Check->High_Risk_PPE Yes Spill Accidental Spill? Standard_PPE->Spill High_Risk_PPE->Spill Action_Spill 1. Evacuate Area 2. Don Butyl Gloves + Respirator 3. Absorb with Vermiculite Spill->Action_Spill

Figure 1: PPE Decision Matrix. Selects protection level based on physical state and operational volume.[1]

Emergency Response & Disposal

Accidental Exposure[1][10]
  • Skin Contact: Immediately wash with soap and water for 15 minutes .[1][4] Do not use alcohol/solvents to wash skin, as this may increase permeability of the pyridine ring.[1]

  • Eye Contact: Flush at an eyewash station for 15 minutes, holding eyelids open.[1] Seek immediate medical attention (Ophthalmologist).

Waste Disposal Plan
  • Stream A (Halogenated vs. Non-Halogenated): Although this molecule contains no halogens, it contains Nitrogen.[1] Check local regulations. Usually, it is segregated into "Non-Halogenated Organic Waste" .[1]

  • Stream B (Solid Waste): Contaminated gloves, paper towels, and silica gel must go into "Hazardous Solid Waste" (double-bagged).

  • Do NOT pour down the drain.[1][4][5][3] Pyridine derivatives are toxic to aquatic life and disrupt water treatment microorganisms.[1]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12149599 (Structure/Safety Analysis).[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets (Pyridine Derivatives).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Pyridine.[1] Retrieved from [Link]

Sources

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